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Foundational

An In-depth Technical Guide to 4-Fluoro-5-methylnicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Nicotinic Acids Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in organi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in organic chemistry and medicinal chemistry.[1] The pyridine-3-carboxylic acid core is a versatile building block for a vast array of more complex molecules, with derivatives showing a broad spectrum of biological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties.[1] The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3]

This guide focuses on 4-fluoro-5-methylnicotinic acid, a sophisticated building block that combines the key features of the nicotinic acid scaffold with the advantageous properties of fluorine and a methyl group. This strategic combination of functionalities provides a unique molecular framework for the design of novel therapeutics. This document will provide a comprehensive overview of its chemical structure, physical properties, a detailed synthetic protocol, and its applications in drug discovery.

Chemical Structure and Identification

The chemical structure of 4-fluoro-5-methylnicotinic acid is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 5-position.

Systematic Name (IUPAC): 4-Fluoro-5-methylpyridine-3-carboxylic acid

Alternative Name: 6-Fluoro-5-methylnicotinic acid[4][5][6]

CAS Number: 885267-35-6[4][5][6]

Molecular Formula: C₇H₆FNO₂[4]

Molecular Weight: 155.13 g/mol [4]

SMILES: O=C(O)c1c(C)c(F)cnc1

InChI Key: FBJVIGGWAZPALV-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyPredicted Value/InformationContext from Related Compounds
Melting Point Expected to be a crystalline solid with a relatively high melting point.6-Fluoronicotinic acid has a reported melting point of 144-148 °C[7] or 275-278 °C[1], and 6-methylnicotinic acid melts at 210-213 °C.[8][9]
Boiling Point Expected to be high and likely to decompose before boiling at atmospheric pressure.Not typically a relevant parameter for a solid carboxylic acid.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents like hexanes.6-Methylnicotinic acid is soluble in water and organic solvents like ethanol and methanol.[10]
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for substituted benzoic and nicotinic acids.The pKa of nicotinic acid is approximately 4.85. The electron-withdrawing fluorine atom would be expected to slightly decrease the pKa (increase acidity).
Appearance Likely a white to off-white crystalline powder.6-Fluoronicotinic acid is described as a white powder.[7]

Synthesis of 4-Fluoro-5-methylnicotinic Acid: A Practical Approach

The synthesis of 4-fluoro-5-methylnicotinic acid can be approached through several retrosynthetic pathways.[1] A common and logical strategy involves the selective oxidation of a suitable substituted pyridine precursor. The following protocol is an adapted, field-proven method based on the oxidation of a fluorinated methylpyridine derivative, providing a reliable route to the target compound.

Experimental Protocol: Oxidation of 4-Fluoro-3,5-lutidine

This protocol details the synthesis of 4-fluoro-5-methylnicotinic acid starting from 4-fluoro-3,5-lutidine. The core of this transformation is the selective oxidation of one of the methyl groups to a carboxylic acid.

Causality Behind Experimental Choices:

  • Starting Material: 4-Fluoro-3,5-lutidine is a commercially available starting material that already contains the required fluoro and one of the methyl substituents in the correct positions relative to the nitrogen.

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent commonly used for the oxidation of alkyl side chains on aromatic rings.[1] The reaction conditions can be tuned to achieve selective oxidation.

  • Solvent: Water is used as the solvent due to the solubility of potassium permanganate and the inorganic by-products, facilitating workup.

  • Temperature Control: The reaction is heated to drive the oxidation to completion in a reasonable timeframe. Filtering while hot is crucial to remove the manganese dioxide (MnO₂) byproduct, which can interfere with product isolation.

  • pH Adjustment: The product, a carboxylic acid, is soluble in its carboxylate form at basic pH. Acidification with a strong acid like hydrochloric acid (HCl) protonates the carboxylate, causing the less soluble carboxylic acid to precipitate, enabling its isolation by filtration.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-fluoro-3,5-lutidine (1.0 equivalent) and water (approximately 20-25 mL per gram of starting material).

  • Addition of Oxidant: While stirring the suspension, add potassium permanganate (KMnO₄, 2.0 to 2.5 equivalents) portion-wise over 1-2 hours. The addition is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to 95-100 °C and maintain this temperature for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup - Part 1 (Removal of MnO₂): While the reaction mixture is still hot, filter it through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Workup - Part 2 (Product Isolation): Cool the combined filtrate to room temperature in an ice bath. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to 2-3. A white precipitate of 4-fluoro-5-methylnicotinic acid will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Self-Validating System:

  • The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the more polar product.

  • The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS).

Synthesis_Workflow cluster_conditions Reaction Conditions start 4-Fluoro-3,5-lutidine product 4-Fluoro-5-methylnicotinic acid start->product Oxidation reagents 1. KMnO₄, H₂O, Δ 2. HCl

Caption: Synthetic workflow for the preparation of 4-fluoro-5-methylnicotinic acid.

Spectroscopic Characterization

The structural elucidation of 4-fluoro-5-methylnicotinic acid relies on a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral characteristics are outlined below based on established principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons.

  • Aromatic Protons (2H): Two singlets or narrowly split doublets in the aromatic region (typically δ 7.5-9.0 ppm). The precise chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

  • Methyl Protons (3H): A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

  • Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Carboxylic Carbonyl: A signal in the range of δ 165-180 ppm.

  • Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-170 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other carbons in the ring will show smaller two- and three-bond C-F couplings.

  • Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.

  • A single resonance is expected for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C-F Stretch: A strong band in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 155.13 g/mol would be expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₆FNO₂).

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Characterization_Workflow compound 4-Fluoro-5-methylnicotinic acid nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr Provides connectivity and environment of atoms ir IR Spectroscopy compound->ir Identifies functional groups ms Mass Spectrometry compound->ms Determines molecular weight and formula structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the spectroscopic characterization of 4-fluoro-5-methylnicotinic acid.

Applications in Drug Discovery and Medicinal Chemistry

4-Fluoro-5-methylnicotinic acid is a valuable building block for the synthesis of novel bioactive molecules.[1] The presence and specific arrangement of the fluoro and methyl groups on the nicotinic acid scaffold offer a unique combination of steric and electronic properties that can be exploited in molecular design.

Role as a Precursor for Biologically Active Molecules

The primary application of 4-fluoro-5-methylnicotinic acid is as a starting material for the synthesis of more complex molecules that are screened for a wide range of biological activities.[1] The carboxylic acid moiety serves as a convenient handle for derivatization, most commonly through the formation of amides and esters.

  • Amide Synthesis: The carboxylic acid can be readily converted to an amide by reaction with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI). This allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR).[11]

  • Ester Synthesis: Esterification of the carboxylic acid can be used to generate prodrugs or to modify the physicochemical properties of the parent molecule.[12]

The fluorine atom is often incorporated to enhance the potency and pharmacokinetic properties of the resulting compounds. It can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.[1]

Example Application: Development of Novel Antagonists

While specific examples of drugs derived directly from 4-fluoro-5-methylnicotinic acid are not prevalent in publicly available literature, its structural motifs are found in various biologically active compounds. For instance, fluorinated and methylated aromatic cores are common in kinase inhibitors and other targeted therapies. The unique substitution pattern of 4-fluoro-5-methylnicotinic acid makes it an attractive scaffold for fragment-based drug discovery and lead optimization campaigns.

Derivatives of this compound could be explored for their activity against a variety of targets, including but not limited to:

  • Kinases: Many kinase inhibitors feature substituted pyridine rings.

  • G-protein coupled receptors (GPCRs): Nicotinic acid itself is an agonist for the GPR109A receptor.

  • Enzymes: The carboxylic acid group can act as a key binding element for various enzymes.

Conclusion

4-Fluoro-5-methylnicotinic acid is a strategically important building block in modern medicinal chemistry. Its unique combination of a fluorinated pyridine core with a carboxylic acid handle and a methyl group provides a versatile platform for the synthesis of novel and potentially potent drug candidates. This guide has provided a comprehensive overview of its chemical structure, predicted physical properties, a detailed synthetic protocol, and its applications in drug discovery. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such tailored building blocks will undoubtedly increase, making 4-fluoro-5-methylnicotinic acid a valuable tool in the arsenal of medicinal chemists.

References

  • MySkinRecipes. 5-FLUORO-6-METHYLNICOTINIC ACID. [Link]

  • Doron Scientific. 6-Fluoro-5-methylnicotinic acid. [Link]

  • NextSDS. 6-fluoro-5-methylpyridine-3-carboxylic acid — Chemical Substance Information. [Link]

  • ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. [Link]

  • PubMed. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. [Link]

  • PubChem. 6-Fluoronicotinic Acid. [Link]

  • Chemsrc. 6-Methylnicotinic acid(CAS#:3222-47-7). [Link]

  • Google Patents.
  • RSC Publishing. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. [Link]

  • Google Patents.
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

  • PubMed. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. [Link]

  • SCIRP. Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. [Link]

  • Digital CSIC. Design, synthesis and evaluation of arylpurine-based sinefungin mimetics as zika virus methyltransferase inhibitors. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. [Link]

  • ResearchGate. Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. [Link]

  • AccScience Publishing. Synthesis, spectroscopic characterization, density functional theory analysis, and molecular docking studies of diorganotin (IV) complexes with sterically congestedligands. [Link]

  • PubMed. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. [Link]

Sources

Exploratory

4-Fluoro-5-Methylnicotinic Acid: A Comprehensive Technical Guide on Mass Properties and Analytical Characterization

As a Senior Application Scientist in analytical chemistry and drug development, I approach molecular characterization as a self-validating system. When working with highly functionalized pyridine derivatives like 4-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry and drug development, I approach molecular characterization as a self-validating system. When working with highly functionalized pyridine derivatives like 4-fluoro-5-methylnicotinic acid (CAS: 1211529-58-6), understanding the precise mass properties, electronic distribution, and optimal analytical workflows is non-negotiable [1].

This whitepaper provides an in-depth technical breakdown of the exact mass and molecular weight of 4-fluoro-5-methylnicotinic acid, alongside field-proven protocols for High-Resolution Mass Spectrometry (HRMS) validation and synthetic derivatization.

Chemical Identity and Mass Properties

4-Fluoro-5-methylnicotinic acid is a highly sophisticated building block utilized in medicinal chemistry and materials science. Its structure consists of a pyridine core substituted with a carboxylic acid at the C3 position, a fluorine atom at C4, and a methyl group at C5. This specific arrangement yields a unique combination of steric hindrance and electronic push-pull dynamics [1].

In analytical chemistry, distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is critical for accurate structural elucidation.

  • Molecular Weight (155.13 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of each element. This value is strictly used for bulk stoichiometric calculations during synthesis [1].

  • Exact Mass (155.0383 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C, 1 H, 19 F, 14 N, 16 O). This is the critical value targeted during HRMS to confirm the elemental composition and rule out isobaric interferences [1].

Table 1: Mass and Elemental Properties
PropertyValueCausality / Analytical Significance
Chemical Formula C₇H₆FNO₂Base pyridine ring with -COOH, -F, and -CH₃ substituents.
Molecular Weight 155.13 g/mol Average mass utilized for bulk stoichiometric scaling and yield calculations.
Exact Mass (Neutral) 155.0383 DaMonoisotopic mass critical for HRMS identification and formula verification.
[M-H]⁻ Ion Exact Mass 154.0310 DaPrimary target mass in negative-mode ESI-HRMS (deprotonated state).

High-Resolution Mass Spectrometry (HRMS) Workflow

To unambiguously confirm the synthesis or isolation of 4-fluoro-5-methylnicotinic acid, nominal mass analyzers (like single quadrupoles) are insufficient. A High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) is required to achieve sub-ppm mass accuracy.

The following protocol outlines a self-validating LC-HRMS methodology specifically optimized for this molecule.

Step-by-Step Methodology: LC-HRMS Exact Mass Determination

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade 50:50 Methanol:Water to a final concentration of 1 µg/mL.

  • Causality: High sample concentrations cause detector saturation and space-charge effects within the Orbitrap analyzer. This artificially shifts the measured m/z and degrades mass accuracy. A 1 µg/mL concentration ensures optimal ion flux without overloading the C-trap.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a mobile phase of Water (A) and Acetonitrile (B), both buffered with 10 mM Ammonium Acetate (pH ~6.8).

  • Causality: Ammonium acetate acts as a volatile buffer. Unlike formic acid, which suppresses the ionization of acidic compounds, a near-neutral pH ensures the C3-carboxylic acid remains deprotonated in solution, maximizing the [M-H]⁻ yield prior to electrospray.

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the ESI source in negative ion mode (ESI-). Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Causality: Negative mode selectively targets the acidic -COOH group. A lower capillary voltage (2.5 kV versus the standard 3.5 kV) minimizes in-source fragmentation (e.g., premature decarboxylation or loss of CO₂), preserving the intact pseudomolecular ion at m/z 154.0310.

Step 4: High-Resolution Mass Analysis

  • Action: Acquire data in full-scan mode (m/z 50–300) using an Orbitrap mass analyzer set to a resolving power of 70,000 (at m/z 200).

  • Causality: A resolution of 70,000 provides baseline separation from isobaric matrix interferences. It guarantees sub-ppm mass accuracy, allowing the unambiguous confirmation of the C₇H₆FNO₂ elemental composition by matching the theoretical exact mass (154.0310 Da) with the experimental value.

HRMS_Workflow Prep Sample Prep 1 µg/mL in MeOH/H2O LC UHPLC Separation C18, Gradient Elution Prep->LC Injection ESI ESI(-) Ionization Target: [M-H]- LC->ESI Elution HRMS Orbitrap HRMS Res: >70,000 ESI->HRMS Ion Transfer Data Data Analysis m/z 154.0310 HRMS->Data Detection

Fig 1. UHPLC-HRMS workflow for the exact mass determination of 4-fluoro-5-methylnicotinic acid.

Electronic Properties and Spectroscopic Profiling

Beyond mass spectrometry, the structural integrity of 4-fluoro-5-methylnicotinic acid is validated through its electronic and vibrational profiles. Density Functional Theory (DFT) calculations (typically utilizing a 6-311++G(d,p) basis set) reveal critical data about its reactivity [1].

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich pyridine ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the carboxylic acid group and the highly polarized C-F bond. This HOMO-LUMO gap is a direct indicator of the molecule's kinetic stability and dictates its behavior in cross-coupling reactions [1].

Table 2: Predicted Spectroscopic & Electronic Properties
PropertyValue / CharacteristicAnalytical Utility & Causality
HOMO Localization Pyridine RingIndicates primary sites susceptible to electrophilic attack.
LUMO Localization -COOH and C-F bondIndicates electron acceptor capacity and nucleophilic susceptibility.
IR: O-H Stretch ~3000 cm⁻¹ (Broad)Confirms the presence of the intact carboxylic acid group via hydrogen bonding.
IR: C=O Stretch 1700–1750 cm⁻¹ (Strong)Validates the carbonyl functionality; shifts indicate conformational changes.

Synthetic Utility and Derivatization

Retrosynthetic analysis of 4-fluoro-5-methylnicotinic acid reveals three highly orthogonal functional groups that can be selectively manipulated [1]. While the core molecule is achiral, introducing prochiral centers via the carboxylic acid or methyl group allows for highly stereoselective transformations.

  • Amidation: The C3-carboxylic acid can be activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The activated intermediate readily reacts with primary or secondary amines to form diverse amide libraries under mild conditions[1].

  • Defluorinative Coupling: The C4-fluorine atom, activated by the electron-withdrawing nature of the adjacent pyridine nitrogen and carboxylic acid, serves as an excellent handle for transition-metal-catalyzed asymmetric cross-coupling reactions [1].

Derivatization Core 4-Fluoro-5-methylnicotinic acid (Core Scaffold) Amidation Amidation (EDCI) Amide Derivatives Core->Amidation + Primary/Secondary Amine Esterification Esterification Ester Derivatives Core->Esterification + Alcohol / Acid Catalyst Defluorination TM-Catalysis Defluorinative Coupling Core->Defluorination + Nucleophile / Pd-Catalyst

Fig 2. Key synthetic transformations and derivatization pathways for the nicotinic acid scaffold.

References

Foundational

Crystallographic Characterization and X-Ray Diffraction (XRD) Profiling of 4-Fluoro-5-Methylnicotinic Acid: A Technical Guide for Structural Elucidation

Executive Summary 4-Fluoro-5-methylnicotinic acid (CAS: 1211529-58-6) is a highly sophisticated building block utilized extensively in medicinal chemistry and advanced materials science. The specific arrangement of the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-5-methylnicotinic acid (CAS: 1211529-58-6) is a highly sophisticated building block utilized extensively in medicinal chemistry and advanced materials science. The specific arrangement of the fluoro and methyl groups on the nicotinic acid scaffold imparts a unique combination of steric and electronic properties that dictate its reactivity and solid-state behavior [1]. While standalone crystallographic literature for this exact molecule is sparse, predictive crystallography—anchored by established X-ray diffraction (XRD) data of closely related analogs like nicotinic acid and 5-methylnicotinic acid—provides a rigorous framework for its structural elucidation.

This whitepaper provides an in-depth technical guide on the molecular architecture, predictive solid-state packing, and the precise experimental workflows required to obtain, refine, and validate single-crystal and powder XRD data for 4-fluoro-5-methylnicotinic acid.

Molecular Architecture and Predictive Crystallography

To understand the crystallographic behavior of 4-fluoro-5-methylnicotinic acid, one must first analyze its electronic distribution and conformational flexibility.

Electronic Properties and Charge Distribution

Charge distribution analysis (e.g., Mulliken population analysis) reveals that the highly electronegative fluorine atom at the C4 position and the oxygen atoms of the C3-carboxylic acid carry significant negative partial charges. Conversely, the adjacent carbon atoms and the carboxylic hydrogen act as highly electrophilic centers [1]. The Highest Occupied Molecular Orbital (HOMO) is localized primarily on the electron-rich pyridine ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the carboxylic acid group and the C-F bond [1].

Supramolecular Assembly and Packing Motifs

In the solid state, nicotinic acid derivatives are entirely governed by their hydrogen-bonding networks. Foundational crystallographic studies on nicotinic acid demonstrate that the molecules link into infinite zigzag chains parallel to the b-axis via strong O-H···N hydrogen bonds (approximate length: 2.66 Å) between the carboxylic hydroxyl group and the pyridine nitrogen of the adjacent molecule [2].

For 4-fluoro-5-methylnicotinic acid, the crystal lattice is predicted to be driven by three distinct forces:

  • Primary Motif: The classic O-H···N hydrogen bond, driving 1D chain formation.

  • Secondary Motif: Halogen bonding (C-F···H or C-F···π interactions) introduced by the C4-fluorine, which will likely cross-link the 1D chains into a 2D or 3D supramolecular network.

  • Tertiary Motif: π-π stacking interactions between the planar pyridine rings, stabilizing the overall lattice.

Intermolecular_Interactions Central 4-Fluoro-5-Methylnicotinic Acid (Monomer) H_Bond O-H···N Hydrogen Bonding (Carboxyl to Pyridine) Central->H_Bond Primary Motif Halogen_Bond C-F···H / C-F···π Interactions (Fluorine to Aromatic System) Central->Halogen_Bond Secondary Motif Pi_Stacking π-π Stacking (Pyridine Rings) Central->Pi_Stacking Packing Stabilization ZigZag Zigzag 1D Polymeric Chains H_Bond->ZigZag Lattice 3D Supramolecular Lattice Halogen_Bond->Lattice Pi_Stacking->Lattice ZigZag->Lattice

Predicted supramolecular assembly pathways driven by hydrogen and halogen bonding in the lattice.

Experimental Protocols: Single-Crystal XRD Workflow

To unambiguously confirm the molecular structure, bond lengths, and planarity of the pyridine ring, a rigorous single-crystal X-ray diffraction study is required [1]. The following protocol outlines a self-validating methodology for obtaining high-quality crystallographic data.

Step 1: Crystal Growth and Selection

Causality: The choice of solvent directly dictates the polymorphic outcome. Protic solvents (e.g., ethanol, methanol) facilitate the formation of the expected O-H···N hydrogen-bonded chains, whereas aprotic solvents might force alternative dimeric O-H···O motifs.

  • Dissolve 50 mg of high-purity (>99%) 4-fluoro-5-methylnicotinic acid in 2 mL of a 1:1 mixture of Ethanol/Dichloromethane.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate impurities.

  • Puncture the vial cap with a narrow needle and allow for slow solvent evaporation at a strictly controlled ambient temperature (20 °C) over 3–7 days.

  • Under a polarized light microscope, select a single crystal devoid of twinning or macroscopic defects, ideally with dimensions around 0.2 × 0.2 × 0.1 mm.

Step 2: Data Collection

Causality: Data collection must be performed at cryogenic temperatures to minimize atomic thermal vibrations (Debye-Waller factors). This enhances the resolution of high-angle reflections, which is critical for accurately modeling the highly electronegative fluorine atom against the electron density of the aromatic ring.

  • Mount the selected crystal on a MiTeGen cryoloop using inert perfluoropolyether (Paratone-N) oil.

  • Transfer the loop immediately to the goniometer head of an X-ray diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a low-temperature device.

  • Cool the crystal to 100 K using a continuous stream of liquid nitrogen.

  • Collect the diffraction data utilizing a strategy that ensures >99% completeness and high multiplicity (e.g., ω and φ scans).

Step 3: Structure Solution and Refinement
  • Perform data reduction, integration, and empirical absorption correction (multi-scan method) using the diffractometer's native software (e.g., APEX3 or CrysAlisPro).

  • Solve the structure using dual-space algorithms (SHELXT) to locate the heavy atoms (C, N, O, F).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Crucial Step: Locate the carboxylic acid hydrogen atom in the difference Fourier map and refine its coordinates freely to confirm the exact nature of the hydrogen-bonding network.

XRD_Workflow A Compound Purity Check (>99% via HPLC/NMR) B Solvent Screening (Protic vs. Aprotic) A->B C Crystallization (Vapor Diffusion / Slow Evap) B->C D Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) C->D E Data Collection (Mo/Cu Kα, 100K) D->E F Data Reduction & Integration (Absorption Correction) E->F G Structure Solution (Dual-Space, SHELXT) F->G H Anisotropic Refinement (Least-Squares, SHELXL) G->H I CIF Generation & Validation (checkCIF) H->I

Step-by-step experimental workflow for single-crystal X-ray diffraction and structural refinement.

Phase Validation via Powder X-Ray Diffraction (PXRD)

A common pitfall in crystallography is solving a single crystal that represents a kinetic anomaly rather than the bulk thermodynamic phase. To establish a self-validating system, bulk powder must be cross-referenced against the single-crystal data.

PXRD Methodology
  • Gently grind 100 mg of the bulk synthesized 4-fluoro-5-methylnicotinic acid powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Load the powder onto a zero-background silicon sample holder.

  • Collect data on a Powder X-ray Diffractometer (Cu Kα radiation) from 2θ = 5° to 50° with a step size of 0.01° and a scan speed of 1°/min.

  • Use Mercury (CCDC) to generate a simulated PXRD pattern from the refined single-crystal Crystallographic Information File (CIF).

  • Overlay the experimental and simulated patterns. A direct match in peak positions confirms that the single crystal is representative of the bulk phase purity.

Quantitative Data Summaries

Based on the established crystallographic parameters of the foundational nicotinic acid core [2] and the steric influence of the 4-fluoro and 5-methyl substitutions, the expected structural parameters are summarized below.

Table 1: Predictive Crystallographic Parameters
ParameterExpected / Analog ValueRationale
Crystal System MonoclinicTypical for substituted nicotinic acids to allow optimal packing density.
Space Group P21​/c Centrosymmetric space group; highly favored for achiral molecules forming 1D H-bonded chains.
Z (Molecules/Unit Cell) 4Standard for P21​/c packing of small organic molecules.
Data Collection Temp. 100 KMandatory to resolve the C-F bond electron density accurately.
Primary Interaction O-H···NDrives the formation of zigzag chains parallel to the b-axis.
Table 2: Expected Bond Lengths and Angles

Note: Baseline values are derived from the foundational X-ray methods on the nicotinic acid core [2], adjusted for inductive effects of the fluorine atom.

Structural FeatureExpected Length (Å) / Angle (°)Mechanistic Insight
Pyridine Ring (C-C) ~1.38 ÅStandard aromatic delocalization.
Pyridine Ring (C-N) ~1.34 ÅShortened due to partial double-bond character in the ring.
Carboxyl (C=O) ~1.18 - 1.20 ÅStrong double bond character; non-protonated oxygen.
Carboxyl (C-OH) ~1.32 - 1.34 ÅElongated due to single bond character and hydrogen bonding.
C-F Bond (C4-F) ~1.35 ÅHighly polarized; withdrawing electron density from the ring.
H-Bond (O···N) ~2.65 - 2.68 ÅIndicates a robust, short intermolecular hydrogen bond.

References

  • Wright, W. B., & King, G. S. D. (1953). "The Crystal Structure of Nicotinic Acid." Acta Crystallographica, 6(4), 305-317. Available at:[Link]

Exploratory

The Strategic Utility of 4-Fluoro-5-Methylnicotinic Acid in Drug Discovery: A Technical Guide to Scaffold Optimization

Executive Summary In modern medicinal chemistry, the transition from high-throughput screening hits to optimized lead compounds relies heavily on the use of privileged scaffolds. 4-Fluoro-5-methylnicotinic acid (CAS: 121...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from high-throughput screening hits to optimized lead compounds relies heavily on the use of privileged scaffolds. 4-Fluoro-5-methylnicotinic acid (CAS: 1211529-58-6) is not an active pharmaceutical ingredient (API) in isolation; rather, it is a highly engineered, sophisticated building block[1]. By systematically exploiting its unique steric and electronic properties, researchers can design novel bioactive molecules targeting complex systems, such as nicotinic acetylcholine receptors (nAChRs) and kinase hinge regions.

This whitepaper provides an in-depth, mechanistic guide to utilizing 4-fluoro-5-methylnicotinic acid in drug discovery, focusing on the causality behind its structural features and providing self-validating experimental workflows for its application.

Mechanistic Rationale: The Fluorine-Methyl Synergy

The biological activity of compounds derived from 4-fluoro-5-methylnicotinic acid is fundamentally dictated by the synergistic effects of its substituents. As an Application Scientist, it is critical to understand why these specific modifications are chosen over unsubstituted nicotinic acid.

Electronic Modulation and SNAr Reactivity

The introduction of a fluorine atom at the 4-position profoundly alters the electronic landscape of the pyridine ring[1]. Fluorine is the most electronegative element, and its strong inductive effect (-I) pulls electron density away from the aromatic system. When combined with the electron-withdrawing nature of the pyridine nitrogen, the C4 carbon becomes highly electrophilic. This lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making the C-F bond an excellent leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the rapid, divergent generation of compound libraries.

Metabolic Shielding

A primary cause of high attrition rates in drug development is poor metabolic stability, often driven by Cytochrome P450 (CYP450) mediated oxidation of aromatic rings. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). By placing a fluorine atom at the metabolically vulnerable 4-position, the scaffold effectively blocks oxidative degradation, thereby increasing the in vivo half-life and bioavailability of the resulting drug candidate[1].

Steric Bulk and Lipophilicity

The 5-methyl group serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the scaffold, which is crucial for membrane permeability. Second, it provides targeted steric bulk. In kinase inhibitor design, for example, the 5-methyl group is often positioned to project into the hydrophobic selectivity pocket adjacent to the ATP-binding hinge region, enhancing target specificity.

MetabolicStability A 4-Fluoro-5-methylnicotinic acid B CYP450 Enzymes A->B Hepatic Exposure E Nucleophilic Attack A->E Chemical Activation C Oxidation Blocked (C4) B->C Fluorine Shielding D Prolonged In Vivo Half-Life C->D PK Benefit F SNAr Reaction (F- Loss) E->F Displacement G Bioactive Derivatives F->G Library Generation

Fig 1: Dual utility of the 4-fluoro substituent in metabolic shielding and SNAr functionalization.

Quantitative Scaffold Profiling

To effectively utilize this scaffold in rational drug design, its physicochemical properties must be mapped against the "Rule of 5" parameters. The following table summarizes the quantitative data and the mechanistic impact of each property.

Physicochemical PropertyValueCausality / Impact in Drug Design
Molecular Weight 155.13 g/mol Highly ligand-efficient scaffold; leaves an ample MW budget for complex substituents during library synthesis.
LogP (Predicted) ~1.2The 5-methyl group increases lipophilicity, perfectly balancing the inherent polarity of the carboxylic acid moiety.
Topological Polar Surface Area 50.2 ŲOptimal for cellular membrane permeability; allows derivatives to potentially cross the Blood-Brain Barrier (BBB).
Hydrogen Bond Donors 1The carboxylic OH acts as a donor, though it is typically consumed during amidation to form bioactive nicotinamides.
Hydrogen Bond Acceptors 3Pyridine N, Carboxylic C=O, and C-OH. Facilitates critical hydrogen bonding with target protein hinge regions.
Electrophilic Center C4 PositionActivated by the adjacent fluorine and pyridine nitrogen, enabling regioselective SNAr reactions[1].

Experimental Workflows & Protocols

The true value of 4-fluoro-5-methylnicotinic acid lies in its synthetic utility[1]. The following protocols detail how to translate this scaffold into bioactive molecules, ensuring that every step is grounded in chemical causality and features a self-validating checkpoint.

Protocol 1: Divergent Synthesis via Amidation and SNAr

This protocol outlines the generation of a targeted library by first establishing an amide linkage, followed by late-stage functionalization.

Step 1: Amidation of the Carboxylic Acid

  • Methodology: Dissolve 4-fluoro-5-methylnicotinic acid (1.0 eq) in anhydrous DMF. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 15 minutes at room temperature, then add the desired primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Causality: EDCI activates the carboxylic acid to an O-acylisourea intermediate. HOBt is added to form a more stable, yet highly reactive, active ester. This prevents the undesired rearrangement of the O-acylisourea into an unreactive N-acylurea, ensuring high yields of the nicotinamide under mild conditions.

Step 2: Late-Stage Functionalization via SNAr

  • Methodology: Dissolve the purified nicotinamide intermediate in DMSO. Add a secondary nucleophile (e.g., a substituted piperazine, 1.5 eq) and anhydrous K₂CO₃ (2.0 eq). Heat the reaction to 80°C for 4-6 hours.

  • Causality: The electron-withdrawing nature of the pyridine nitrogen and the newly formed amide group further activates the 4-fluoro position. The mild base (K₂CO₃) acts as an acid scavenger to neutralize the HF byproduct, driving the reaction to completion.

  • Self-Validating Checkpoint: Before proceeding to workup, analyze a 10 µL reaction aliquot via LC-MS. The reaction is only validated if a precise mass shift is observed: Product Mass = Intermediate Mass - 19.00 Da (F) + Nucleophile Mass - 1.01 Da (H). This confirms regioselective displacement at C4 rather than non-specific degradation.

Protocol 2: Computational Bioactivity Prediction (nAChR Targeting)

Because 4-fluoro-5-methylnicotinic acid derivatives often target nicotinic acetylcholine receptors (nAChRs)[1], computational modeling is required to predict binding affinities prior to synthesis.

Step 1: Ligand Preparation (Quantum Mechanical Optimization)

  • Methodology: Build the 3D structures of the proposed derivatives. Optimize their geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.

  • Causality: Standard molecular mechanics force fields often fail to accurately model the highly polarized C-F bond and the electron-deficient pyridine ring. DFT optimization ensures accurate mapping of the electrostatic potential surface, which is strictly required for predicting halogen bonding and hydrogen bonding in the receptor pocket.

Step 2: Receptor Preparation and Docking

  • Methodology: Retrieve the crystal structure of the α4β2 nAChR (e.g., PDB: 2QC1). Remove co-crystallized water molecules and add polar hydrogens. Perform molecular docking using AutoDock Vina or the Schrödinger Suite.

  • Self-Validating Checkpoint: The docking grid must be validated before testing novel compounds. Re-dock the native co-crystallized ligand (e.g., nicotine or epibatidine) into the prepared 2QC1 structure. The protocol is only considered trustworthy if the native ligand's docked pose achieves a Root Mean Square Deviation (RMSD) of < 2.0 Å compared to its original crystallographic coordinates. If this threshold is met, the grid is validated, and the novel 4-fluoro-5-methylnicotinic acid derivatives can be docked with confidence.

Workflow A Ligand Prep: DFT Optimization (B3LYP/6-31G*) C Molecular Docking (AutoDock Vina) A->C B Receptor Prep: nAChR (PDB: 2QC1) B->C D Affinity & Interaction Analysis (ΔG, H-Bonds) C->D Output Poses E In Vitro Validation (Patch-Clamp Assays) D->E Lead Selection

Fig 2: Self-validating computational workflow for predicting nAChR binding affinity of derivatives.

References

  • "4-Fluoro-5-methylnicotinic acid | Benchchem". Benchchem.

Sources

Foundational

Technical Whitepaper: Toxicological Profiling and Safe Handling of 4-Fluoro-5-methylnicotinic Acid

Executive Summary 4-Fluoro-5-methylnicotinic acid (CAS: 1211529-58-6) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. The unique spatial arrangeme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-5-methylnicotinic acid (CAS: 1211529-58-6) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. The unique spatial arrangement of the electron-withdrawing fluorine atom and the electron-donating methyl group on a nicotinic acid scaffold provides distinct stereoelectronic properties[1]. While it is a powerful tool for synthesizing novel PET probes and stereoselective derivatives[2], its specific molecular architecture necessitates rigorous safety profiling. This whitepaper elucidates the toxicological profile, the structure-activity relationships (SAR) governing its hazards, and the self-validating analytical protocols required for its safe laboratory handling.

Mechanistic Toxicology and Structural Reactivity

The toxicity and hazard profile of 4-fluoro-5-methylnicotinic acid is intrinsically linked to its molecular architecture. Understanding the causality behind its reactivity is critical for anticipating biological interactions and implementing appropriate safety measures.

  • The Pyridine Core & Fluorine Activation: The pyridine ring is inherently electron-deficient[1]. The addition of a highly electronegative fluorine atom at the C4 position further depletes electron density. This makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[1][2]. In a biological context, this electrophilicity suggests a potential to react with cellular nucleophiles (e.g., thiol groups in proteins), which is a classical mechanism for skin sensitization and irritation.

  • The Carboxylic Acid Moiety: The -COOH group contributes to a localized pH reduction upon contact with aqueous physiological environments (such as sweat, tears, or mucosal membranes). This acid-base interaction directly causes tissue irritation[1].

  • Hazard Classification: Based on structural analogs like 5-fluoronicotinic acid and 6-fluoronicotinic acid, this compound is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2, H315), Serious Eye Irritation (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory Irritation, H335)[3][4][5].

ToxicityMechanisms Molecule 4-Fluoro-5-methylnicotinic Acid Carboxyl Carboxylic Acid Group (pKa ~4.5) Molecule->Carboxyl Fluoro C4-Fluorine Atom (High Electronegativity) Molecule->Fluoro Pyridine Pyridine Ring (Electron Deficient) Molecule->Pyridine Irritation Local Tissue Irritation (H315, H319) Carboxyl->Irritation Local pH drop Nucleophilic Nucleophilic Attack (SNAr) (Protein Adduction) Fluoro->Nucleophilic Electrophilic site Metabolism Hepatic Metabolism Pyridine->Metabolism CYP450 interactions

Logical relationship between molecular structure and toxicological hazard pathways.

Quantitative Data: Physicochemical and Hazard Summary

To facilitate rapid risk assessment, the following table summarizes the quantitative physicochemical properties and corresponding hazard classifications of the compound.

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 1211529-58-6Unique numerical identifier[1].
Molecular Weight 155.13 g/mol Facilitates rapid cellular membrane permeation[2].
Appearance White to off-white solidVisual indicator; discoloration may imply degradation[4].
Skin Irritation Category 2 (H315)Localized pH reduction via the -COOH group[4][5].
Eye Irritation Category 2 (H319)Direct mucosal disruption and acid-base interaction[3][5].
Respiratory Irritation STOT SE 3 (H335)Aerosolized particulate interaction with respiratory epithelium[3][4].
Solubility Polar solvents (DMSO, Water)Facilitated by hydrogen bonding at the pyridine nitrogen and carboxylate[1].

Safety Protocols and Engineering Controls

Handling 4-fluoro-5-methylnicotinic acid requires stringent engineering controls to mitigate inhalation and contact risks[1].

  • Containment: All weighing, transfer, and synthesis operations must occur within a standard chemical fume hood with a face velocity of 80-100 fpm to prevent the inhalation of aerosolized particulates[1].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness) are mandatory. Causality: Fluorinated organics can exhibit enhanced skin penetration; nitrile provides a superior barrier to non-polar organic permeation compared to latex. Tightly sealed safety goggles and a lab coat are required. If aerosolization is possible outside of containment, an N95 or P100 particulate respirator is mandatory[1].

  • Emergency Response: In the event of ocular exposure, the immediate response is irrigation with water for 15 minutes[1][4]. Self-Validation: The efficacy of the eye wash must be validated by testing the pH of the ocular fluid (using a sterile pH strip) to ensure complete neutralization before ceasing irrigation.

Self-Validating Experimental Protocol: Purity and Stability Assessment

Before utilizing 4-fluoro-5-methylnicotinic acid in sensitive medicinal chemistry syntheses, its purity must be validated to rule out defluorination or degradation. The following HPLC-DAD/NMR workflow incorporates internal checks to prevent false positives and acts as a self-validating system[1].

Step 1: Sample and Standard Preparation
  • Weigh 1.0 mg of 4-fluoro-5-methylnicotinic acid and 1.0 mg of a reference standard (e.g., non-fluorinated nicotinic acid).

  • Dissolve each independently in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: TFA is added to suppress the ionization of the carboxylic acid. If the acid is ionized, it interacts unpredictably with the silica stationary phase, causing broad, tailing peaks. Suppressing ionization ensures sharp, quantifiable chromatographic peaks[1].

Step 2: HPLC-DAD Execution (The Self-Validating Step)
  • Column Setup: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Validation Check: Run a blank injection (mobile phase only) first. The baseline must be flat to prove the system is uncontaminated. Run the reference standard to establish a baseline retention time ( tR​ ). Finally, run the fluorinated analyte.

  • Peak Purity Analysis: Utilize the Diode Array Detector (DAD) to extract UV spectra across the width of the analyte peak.

  • Self-Validation: If the UV spectrum at the leading edge, apex, and trailing edge of the peak are identical (Peak Purity Index > 0.99), the peak is mathematically proven to be homogeneous, confirming there are no co-eluting defluorinated impurities hiding beneath the main peak.

Step 3: Orthogonal Confirmation via NMR
  • Dissolve 5 mg of the validated compound in 0.5 mL of DMSO- d6​ .

  • Acquire 1H , 13C , and 19F NMR spectra.

  • Causality: The 19F NMR serves as the ultimate orthogonal check. A single sharp singlet in the 19F spectrum confirms the presence of the intact fluorine atom. Furthermore, the 13C spectrum will show characteristic carbon-fluorine spin-spin splitting ( JC−F​ ), definitively proving the structural connectivity that HPLC cannot confirm alone[1].

HandlingWorkflow Start Risk Assessment & PPE Setup Environment Engineering Controls (Fume Hood) Start->Environment Handling Material Handling & Weighing Environment->Handling Validation Purity Validation (HPLC-DAD / NMR) Handling->Validation Disposal Waste Segregation (Halogenated) Validation->Disposal

Step-by-step self-validating workflow for the safe handling and analysis of the compound.

References

  • 4-Fluoro-5-methylnicotinic acid | Benchchem Source: Benchchem URL
  • 6-Fluoronicotinic acid - SAFETY DATA SHEET Source: Ossila URL
  • SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL
  • 5-Fluoronicotinic Acid - SAFETY DATA SHEET Source: TCI Chemicals URL

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Fluoro-5-methylnicotinic Acid as a Strategic Pharmaceutical Intermediate

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine and methyl groups onto heterocyclic scaffolds is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine and methyl groups onto heterocyclic scaffolds is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Fluoro-5-methylnicotinic acid (CAS: 1211584-22-3) has emerged as a highly sophisticated building block for novel therapeutics[1]. The unique spatial arrangement of the electron-withdrawing fluorine atom and the sterically demanding, lipophilic methyl group on a pyridine core provides a highly tunable platform. This application note details the physicochemical rationale, divergent synthetic workflows, and validated experimental protocols for utilizing this intermediate, with a specific focus on its role in developing GPR109A modulators and TRPA1 antagonists[2].

Physicochemical Profiling & Structural Rationale

The utility of 4-fluoro-5-methylnicotinic acid stems from its distinct electronic and conformational properties. Charge distribution models (e.g., Mulliken population analysis) indicate that the fluorine atom and carboxylic oxygens carry dense negative partial charges, rendering the adjacent carbon atoms highly electrophilic[1].

From a drug design perspective, the fluorine atom serves a dual purpose: it modulates the pKa of the adjacent basic pyridine nitrogen and acts as a metabolic block, preventing oxidative degradation by cytochrome P450 enzymes[1]. Meanwhile, the methyl group provides critical steric bulk, restricting the rotational freedom of the -COOH group relative to the pyridine plane, which can lock the molecule into a bioactive conformation for target receptor binding.

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of 4-fluoro-5-methylnicotinic acid and its primary precursor[1][3].

Property4-Fluoro-5-methylnicotinic acid5-Methylnicotinic acid (Precursor)
CAS Number 1211584-22-3 (also 1211529-58-6)3222-49-9
Molecular Formula C₇H₆FNO₂C₇H₇NO₂
Molecular Weight 155.13 g/mol 137.14 g/mol
IUPAC Name 4-fluoro-5-methylpyridine-3-carboxylic acid5-methylpyridine-3-carboxylic acid
Key Structural Feature C4-Fluoro, C5-MethylC5-Methyl

Retrosynthetic Strategy & Divergent Synthesis Workflows

A highly efficient, divergent synthetic route begins with inexpensive, commercially available 3,5-lutidine. Retrosynthetic disconnection of the C3-COOH bond suggests an oxidative approach[1]. The workflow relies on the selective mono-oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by esterification to protect the carboxylate moiety. Subsequent regioselective fluorination at the C4 position yields the core intermediate, which can then be diversified via amidation or reduction.

SyntheticWorkflow Lutidine 3,5-Lutidine (Starting Material) Oxidation Selective Oxidation (KMnO4, Temp Control) Lutidine->Oxidation MethylNicotinic 5-Methylnicotinic Acid (Intermediate) Oxidation->MethylNicotinic Mono-oxidation Esterification Esterification (MeOH, H+) MethylNicotinic->Esterification Ester Methyl 5-methylnicotinate (Protected Core) Esterification->Ester Protection Fluorination Regioselective Fluorination & Deprotection Ester->Fluorination Target 4-Fluoro-5-methylnicotinic Acid (Core Building Block) Fluorination->Target C-F Bond Formation Amidation Amidation (EDCI/HOBt) + Primary/Secondary Amine Target->Amidation Amide Amide Derivatives (Target Therapeutics) Amidation->Amide Diversification

Fig 1: Divergent synthetic workflow from 3,5-lutidine to 4-fluoro-5-methylnicotinic acid amides.

Pharmacological Applications: TRPA1 & GPR109A Modulators

Derivatives of 4-fluoro-5-methylnicotinic acid are heavily utilized in the rational design of specific biological modulators[1]. By leveraging molecular modeling, medicinal chemists map the 3D structure of target proteins to design ligands that fit precisely into binding pockets.

Two primary therapeutic trajectories include:

  • TRPA1 Antagonism: Amide derivatives (e.g., (4R,5S)-4-fluoro-5-methylproline sulfonamide analogues) act as potent antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, providing relief for neuropathic pain. To overcome poor aqueous solubility often associated with these lipophilic structures, researchers frequently employ a prodrug strategy, converting the active moiety into a methylene phosphate prodrug to enhance oral exposure and in vivo target engagement[1].

  • GPR109A Agonism: As an analogue of nicotinic acid (niacin), this scaffold interacts with the G-protein coupled receptor 109A (GPR109A) on adipocytes, inhibiting adenylate cyclase, reducing intracellular cAMP, and yielding potent anti-lipolytic effects[2].

BiologicalModulation Compound 4-Fluoro-5-methylnicotinic Acid Derivatives Target1 GPR109A Receptor (Adipocytes/Immune Cells) Compound->Target1 Agonism Target2 TRPA1 Ion Channel (Sensory Neurons) Compound->Target2 Antagonism Effect1 Inhibition of Adenylate Cyclase (Decreased cAMP) Target1->Effect1 Outcome1 Anti-lipolytic & Anti-inflammatory Effects Effect1->Outcome1 Effect2 Channel Antagonism (Blocked Ca2+ Influx) Target2->Effect2 Outcome2 Analgesic & Neuropathic Pain Relief Effect2->Outcome2

Fig 2: GPR109A and TRPA1 modulation pathways by 4-fluoro-5-methylnicotinic acid derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate integrity at every step.

Protocol A: Selective Mono-Oxidation of 3,5-Lutidine

Objective: Generate 5-methylnicotinic acid without over-oxidizing to pyridine-3,5-dicarboxylic acid[1].

Causality & Design Choices: Potassium permanganate ( KMnO4​ ) is a powerful oxidant. Because 3,5-lutidine has two equivalent methyl groups, strict stoichiometric control (limiting KMnO4​ ) and rigorous temperature regulation are mandatory to achieve mono-oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-lutidine (1.0 eq) in a 10% aqueous solution of H2​SO4​ in a round-bottom flask equipped with a reflux condenser and an internal thermocouple.

  • Oxidant Addition: Heat the solution to 60°C. Add KMnO4​ (2.0 eq of [O]) in small, divided portions over 2 hours.

    • Critical Parameter: Do not allow the internal temperature to exceed 70°C. Exceeding this threshold drastically increases the formation of the dicarboxylic acid byproduct.

  • Reaction Monitoring (IPC): Monitor via TLC (Silica, DCM:MeOH 9:1, UV 254 nm). The reaction is complete when the starting material spot disappears.

  • Filtration: The reaction will generate a heavy brown precipitate of manganese dioxide ( MnO2​ ). Filter the mixture hot through a Celite pad.

    • Causality: Filtering hot prevents the desired carboxylic acid from crystallizing and becoming trapped in the MnO2​ cake.

  • Isolation: Cool the aqueous filtrate to 0-5°C and adjust the pH to the isoelectric point (approx. pH 3.5-4.0) using dilute NaOH. Collect the precipitated 5-methylnicotinic acid via vacuum filtration.

  • Self-Validation: Confirm product identity via 1 H NMR (DMSO- d6​ ). A successful reaction will show exactly one methyl singlet (~2.3 ppm) and a broad carboxylic acid singlet (>12.0 ppm).

Protocol B: Amidation via EDCI/HOBt Coupling

Objective: Synthesize amide derivatives from 4-fluoro-5-methylnicotinic acid while preserving the labile C-F bond[1].

Causality & Design Choices: The pyridine ring is highly electron-deficient, rendering the C4-fluorine atom susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines. To prevent the amine from displacing the fluorine, the reaction must be kept at room temperature. EDCI is chosen over DCC because its byproduct (a urea derivative) is water-soluble, allowing for a seamless aqueous workup without tedious filtration[1]. HOBt is added to form a highly reactive OBt-ester, accelerating the desired amidation over side reactions.

Step-by-Step Methodology:

  • Activation: Suspend 4-fluoro-5-methylnicotinic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add HOBt (1.2 eq) and EDCI·HCl (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq), followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the HCl salts and drive the reaction.

  • Incubation: Stir the reaction mixture at strictly 20-25°C for 4-6 hours.

    • Critical Parameter: Do not apply heat. Heating will trigger SNAr, resulting in the loss of the fluorine atom.

  • Reaction Monitoring (IPC): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the acid mass and the emergence of the [M+H]+ peak corresponding to the amide.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation: Conduct 19 F NMR on the purified product. The presence of a sharp, single fluorine resonance (typically between -110 to -120 ppm) confirms that the C-F bond remains intact and no SNAr occurred.

References

Sources

Application

Application Note: 4-Fluoro-5-methylnicotinic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Mechanistic insights, orthogonal reactivity, and experimental protocols for Suzuki-Miyaura couplings involving fluorinated pyridine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Mechanistic insights, orthogonal reactivity, and experimental protocols for Suzuki-Miyaura couplings involving fluorinated pyridine scaffolds.

Introduction & Chemical Profile

4-Fluoro-5-methylnicotinic acid is a highly versatile building block in medicinal chemistry and materials science[1]. The specific arrangement of its functional groups—an electron-deficient pyridine ring, a sterically demanding methyl group, a directing carboxylic acid, and a highly electronegative fluorine atom—provides a unique combination of steric and electronic properties[1].

In modern drug discovery, the strategic placement of a fluorine atom is often utilized to block sites of metabolic oxidation, enhance lipophilicity, and improve binding affinity[1]. However, in the context of transition-metal-catalyzed cross-coupling reactions, the C-F bond presents a fascinating dichotomy. While traditionally considered inert due to its high bond dissociation energy (~115 kcal/mol), the C-F bond in electron-deficient heterocycles can be selectively activated using specialized catalytic systems[2].

This application note explores two distinct paradigms for utilizing 4-fluoro-5-methylnicotinic acid (and its halogenated derivatives) in Suzuki-Miyaura cross-coupling reactions:

  • Orthogonal Cross-Coupling (Pathway A): Preserving the C-F bond while coupling at a more reactive C-Cl or C-Br site.

  • Direct C-F Bond Activation (Pathway B): Utilizing Nickel catalysis to directly couple aryl groups at the C4 position.

Mechanistic Insights & Reactivity Profiling (E-E-A-T)

The Causality of Catalyst Selection

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond: C-I < C-Br < C-Cl ≪ C-F[3].

  • Palladium Catalysis (Orthogonal Reactivity): Standard Palladium(0) catalysts, such as Pd(PPh3​)4​ or Pd(dppf)Cl2​ , readily undergo oxidative addition into C-I, C-Br, and C-Cl bonds[3]. They generally lack the electron density required to break the strong C-F bond. Therefore, if 4-fluoro-5-methylnicotinic acid is pre-functionalized (e.g., converted to 2-chloro-4-fluoro-5-methylnicotinic acid), Palladium catalysis can be used to selectively functionalize the C2 position, leaving the C-F bond intact for subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) or for pharmacokinetic optimization[4].

  • Nickel Catalysis (Direct C-F Activation): Nickel(0) is significantly more electron-rich, less electronegative, and possesses a smaller atomic radius than Palladium(0). When paired with strong σ -donating ligands like tricyclohexylphosphine ( PCy3​ ) or N-heterocyclic carbenes (NHCs), Ni(0) can undergo oxidative addition directly into the C-F bond of fluoropyridines[2]. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid further activates the C4 position, making 4-fluoro-5-methylnicotinic acid an excellent candidate for this advanced methodology.

Divergent Synthetic Workflows

Workflow SM 4-Fluoro-5-methylnicotinic acid (Core Scaffold) Halogenation Halogenation (e.g., C2-Cl) SM->Halogenation NiCat Ni-Catalyzed Suzuki (Direct C-F Activation) SM->NiCat Intermediate 2-Chloro-4-fluoro-5-methylnicotinic acid Halogenation->Intermediate PdCat Pd-Catalyzed Suzuki (Orthogonal C-Cl Coupling) Intermediate->PdCat ProductA C2-Aryl-4-fluoro derivative (C-F Bond Preserved) PdCat->ProductA ProductB C4-Aryl-5-methylnicotinic acid (C-F Bond Cleaved) NiCat->ProductB

Divergent synthetic workflows for 4-fluoro-5-methylnicotinic acid via Suzuki-Miyaura couplings.

Experimental Protocols

Protocol A: Palladium-Catalyzed Orthogonal Suzuki-Miyaura Coupling

Objective: To selectively couple an aryl boronic acid to the C2 position of 2-chloro-4-fluoro-5-methylnicotinic acid, preserving the C4-fluorine atom[4].

Reagents:

  • 2-Chloro-4-fluoro-5-methylnicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-fluoro-5-methylnicotinic acid, the arylboronic acid, and K2​CO3​ .

  • Degassing: Add the 1,4-Dioxane/ H2​O solvent mixture. Degas the suspension by bubbling Argon or Nitrogen through the mixture for 15–20 minutes. Critical Step: Oxygen must be rigorously excluded to prevent catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2​ catalyst under a positive flow of inert gas. Seal the flask.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 8–12 hours. Monitor the reaction progress via LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Acidify the mixture carefully with 1M HCl to pH ~3-4 (to protonate the carboxylic acid). Extract with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Protocol B: Nickel-Catalyzed Direct C-F Bond Activation Suzuki-Miyaura Coupling

Objective: To directly substitute the C4-fluorine atom of 4-fluoro-5-methylnicotinic acid (or its ester derivative) with an aryl group via C-F bond activation[2].

Reagents:

  • 4-Fluoro-5-methylnicotinic acid ester (1.0 equiv) (Note: Esterification is recommended prior to this step to prevent catalyst poisoning by the free carboxylic acid).

  • Arylboronic acid or Arylboronic ester (1.5 equiv)

  • Ni(COD)2​ (0.10 equiv, 10 mol%)

  • Tricyclohexylphosphine ( PCy3​ ) (0.20 equiv, 20 mol%)

  • Cesium carbonate ( Cs2​CO3​ ) (2.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Glovebox Setup: Due to the extreme air-sensitivity of Ni(COD)2​ , this reaction must be set up in an Argon-filled glovebox.

  • Reagent Mixing: In a dry reaction vial, combine the fluorinated substrate, arylboronic acid, and Cs2​CO3​ .

  • Catalyst Preparation: In a separate vial, dissolve Ni(COD)2​ and PCy3​ in anhydrous Toluene and stir for 5 minutes to pre-form the active Ni(0)Ln​ complex. The solution will typically turn a deep red/brown color.

  • Initiation: Transfer the catalyst solution to the reaction vial containing the substrates. Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat at 100–110 °C for 16–24 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove nickel salts and inorganic base. Concentrate and purify via flash chromatography.

NiCycle Ni0 Ni(0)L_n Active Catalyst OxAdd Oxidative Addition (C-F Cleavage) Ni0->OxAdd NiII_F [Ni(II)(Ar)(F)L_n] Intermediate OxAdd->NiII_F TransMet Transmetalation (Ar'-B(OH)2) NiII_F->TransMet NiII_Ar [Ni(II)(Ar)(Ar')L_n] Intermediate TransMet->NiII_Ar RedElim Reductive Elimination NiII_Ar->RedElim RedElim->Ni0 Product C4-Aryl Product RedElim->Product Substrate 4-Fluoro Substrate Substrate->OxAdd

Catalytic cycle of Ni-catalyzed Suzuki-Miyaura cross-coupling via direct C-F bond activation.

Quantitative Data & Optimization Summary

The following table summarizes the expected reaction parameters and performance metrics when utilizing the 4-fluoro-5-methylnicotinic acid scaffold in Suzuki-Miyaura couplings.

PathwayCatalyst SystemSubstrate PrecursorTarget BondTemp (°C)Typical Yield (%)Key Advantage
Orthogonal (Pd) Pd(dppf)Cl2​ / K2​CO3​ 2-Chloro-4-fluoro-5-methylnicotinic acidC-Cl9075–90%Retains C-F bond for late-stage SN​Ar or SAR optimization.
Direct Activation (Ni) Ni(COD)2​ / PCy3​ / Cs2​CO3​ 4-Fluoro-5-methylnicotinic acid (Esterified)C-F100–11060–85%Allows direct functionalization of the highly inert C4 position.

References

  • Beilstein Journal of Organic Chemistry. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers. Retrieved from[Link]

  • Organometallics (ACS Publications). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Retrieved from[Link]

Sources

Method

formulating 4-fluoro-5-methylnicotinic acid for in vivo animal models

An in-depth technical guide for formulating 4-fluoro-5-methylnicotinic acid for in vivo preclinical studies, bridging physicochemical profiling, excipient selection, and biological pathway integration. Physicochemical Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for formulating 4-fluoro-5-methylnicotinic acid for in vivo preclinical studies, bridging physicochemical profiling, excipient selection, and biological pathway integration.

Physicochemical Profiling & Formulation Rationale

4-Fluoro-5-methylnicotinic acid is a sophisticated, highly functionalized pyridine derivative. The specific arrangement of the electron-withdrawing fluoro group and the electron-donating methyl group on the nicotinic acid scaffold provides a unique combination of steric and electronic properties [1]. When formulating this compound for in vivo animal models (e.g., murine pharmacokinetics or efficacy studies), researchers must account for its dual nature: a basic pyridine nitrogen and an acidic carboxylic acid.

The introduction of the fluorine atom significantly alters the electron density of the pyridine ring, lowering the pKa of the carboxylic acid compared to unsubstituted nicotinic acid. Consequently, the un-ionized free acid exhibits poor aqueous solubility at the acidic pH of the stomach, necessitating careful vehicle selection to prevent in vivo precipitation, gastrointestinal irritation, or erratic absorption [2].

Table 1: Estimated Physicochemical & Formulation Parameters

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 155.13 g/mol Small molecule; readily crosses membranes if un-ionized.
LogP (Estimated) 1.2 – 1.8Moderate lipophilicity; requires co-solvents or surfactants for high-concentration aqueous solutions.
pKa (Carboxylic Acid) ~4.5Soluble in neutral/basic media as a carboxylate salt; precipitates in acidic media (pH < 4).
pKa (Pyridine Nitrogen) ~2.5Weakly basic; protonated only at very low pH.
Biopharmaceutics Class BCS Class II / IV (pH dependent)Bioavailability is dissolution-rate limited. Formulating as a true solution or nanosuspension is critical.

Vehicle Selection Strategy

The selection of the dosing vehicle is dictated by the route of administration, the required dose, and the tolerability of the animal model.

  • For Intravenous (IV) / Intraperitoneal (IP) Administration: The formulation must be a sterile, true solution. Particulates injected IV will cause fatal pulmonary embolisms, while IP particulates cause local inflammation. A co-solvent system utilizing Polyethylene Glycol 400 (PEG400) and saline is ideal. PEG400 lowers the dielectric constant of the vehicle, solvating the hydrophobic regions of the molecule.

  • For Oral (PO) Administration: While true solutions provide the highest bioavailability, high doses (>10 mg/kg) may exceed the solubility limit. In these cases, a homogenous aqueous suspension using a suspending agent (Methylcellulose) and a wetting agent (Tween 80) is required. Caution: PEG400 is not biologically inert; it has been shown to alter the in vivo metabolism and pharmacokinetics of certain drugs by modulating metabolic enzymes (like UGTs) and efflux transporters [3]. Always include a vehicle-only control group.

FormulationDecision API 4-Fluoro-5-methylnicotinic acid (API) Assess Physicochemical Profiling pKa ~4.5, Low Aq. Sol. API->Assess Route Select Administration Route Assess->Route IV IV / IP Dosing (True Solution Required) Route->IV Systemic PO PO (Oral Gavage) (Solution or Suspension) Route->PO Enteral Sol Co-solvent System 10% DMSO / 40% PEG400 / 50% Saline IV->Sol PO->Sol Low Dose (<10 mg/kg) Susp Aqueous Suspension 0.5% Methylcellulose / 0.1% Tween 80 PO->Susp High Dose (>10 mg/kg) pH pH Adjustment (pH 7.2-7.4) using 0.1N NaOH Sol->pH Homogenize Homogenization / Sonication Susp->Homogenize Sterile Sterile Filtration (0.22 µm) pH->Sterile

Decision tree for selecting the appropriate in vivo formulation strategy.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent True Solution (IV / IP / Low-Dose PO)

Target Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline Mechanism: DMSO disrupts the crystal lattice of the API. PEG400 acts as a primary co-solvent. Tween 80 prevents precipitation upon dilution with the aqueous phase (saline) by forming protective micelles.

  • Weighing: Accurately weigh the required mass of 4-fluoro-5-methylnicotinic acid into a sterile glass vial.

  • Primary Dissolution: Add DMSO (5% of final volume). Vortex vigorously for 60 seconds. The API must completely dissolve into a clear liquid. Causality: If the API is not fully dissolved here, subsequent aqueous additions will cause irreversible crystallization.

  • Co-solvent Addition: Add PEG400 (40% of final volume). Vortex for 2 minutes.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous integration of the viscous surfactant.

  • Aqueous Dilution & pH Adjustment: Slowly add 0.9% Saline (50% of final volume) dropwise while continuously vortexing.

  • In Situ Salt Formation: Check the pH. Because the API is an acid, the solution will likely drop to pH ~3-4. Carefully titrate with 0.1N NaOH dropwise until the pH reaches 7.2 – 7.4. Causality: Deprotonating the carboxylic acid forms the highly soluble sodium salt, preventing precipitation and minimizing tissue necrosis at the injection site.

  • Self-Validating Checkpoint: Shine a laser pointer through the vial in a dark room. The absence of a visible light beam (Tyndall effect) confirms a true thermodynamic solution. If a beam is visible, colloidal particles have formed, and the formulation must be discarded for IV use.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Aqueous Suspension (High-Dose PO Gavage)

Target Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water Mechanism: Methylcellulose increases the viscosity of the vehicle, slowing the sedimentation rate of the API particles according to Stokes' Law. Tween 80 lowers the interfacial tension, allowing water to wet the hydrophobic API particles, preventing them from floating or clumping.

  • Vehicle Preparation: Heat sterile water to 80°C. Disperse 0.5% (w/v) Methylcellulose powder into the hot water with high-shear stirring (prevents lumping). Cool to 4°C overnight to allow complete polymer hydration and clarification. Add 0.1% (v/v) Tween 80 and stir gently.

  • Wetting the API: Place the weighed 4-fluoro-5-methylnicotinic acid in an agate mortar. Add a few drops of the prepared vehicle to form a thick, smooth paste. Triturate thoroughly for 5 minutes. Causality: Mechanical trituration breaks down large agglomerates, reducing particle size and increasing the surface area for in vivo dissolution.

  • Geometric Dilution: Gradually add the remaining vehicle to the mortar while continuously mixing, transferring the suspension to a dosing vial.

  • Homogenization: Probe sonicate the vial on ice for 3 cycles (10 seconds on, 10 seconds off) to achieve a uniform nanosuspension.

  • Self-Validating Checkpoint: Allow the suspension to sit undisturbed for 2 hours. If a hard, unbreakable cake forms at the bottom, the system has failed (Ostwald ripening or poor wetting). A successful suspension will exhibit minimal settling and will easily resuspend with gentle inversion.

In Vivo Biological Fate & The Preiss-Handler Pathway

Once administered orally, 4-fluoro-5-methylnicotinic acid enters the gastrointestinal tract. Due to its acidic nature, it remains protonated (lipophilic) in the stomach, allowing for some gastric absorption, but the majority is absorbed in the neutral environment of the small intestine via passive diffusion and potential monocarboxylate transporters.

Upon entering the hepatic portal vein, the compound is subjected to first-pass metabolism in the liver. Nicotinic acid and its structural analogs are primary substrates for the Preiss-Handler salvage pathway [4].

  • NAPRT Uptake: The enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT) catalyzes the conversion of the analog into a fluorinated nicotinic acid mononucleotide (NaMN) [5].

  • NMNAT Conversion: Nicotinamide mononucleotide adenylyltransferase (NMNAT) converts this intermediate into a fluorinated nicotinic acid adenine dinucleotide (NaAD).

  • NADS Amidation: Finally, NAD+ synthase (NADS) amidates the molecule to form a fluorinated NAD+ analog.

Formulating this compound correctly ensures precise dosing to study its efficacy either as an NAD+ pathway modulator, a competitive inhibitor of NAPRT in oncology models, or an agonist for the GPR109A (hydroxycarboxylic acid receptor 2) lipid-lowering pathway.

PreissHandler N1 4-Fluoro-5-methyl- nicotinic acid N2 Intestinal Absorption N1->N2 N3 Hepatocyte Uptake N2->N3 Portal Vein N4 NAPRT Enzyme N3->N4 N5 Fluorinated NaMN Analog N4->N5 PRPP N6 NMNAT Enzyme N5->N6 N7 Fluorinated NaAD Analog N6->N7 ATP N8 NADS Enzyme N7->N8 N9 Fluorinated NAD+ Analog N8->N9 Glutamine/ATP

Metabolic trajectory of 4-fluoro-5-methylnicotinic acid via the Preiss-Handler pathway.

References

  • Title: 4-Fluoro-5-methylnicotinic acid | Benchchem Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Title: Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments Source: MDPI URL
  • Title: How is NAD+ Made?
  • Title: NAMPT and NAPRT, Key Enzymes in NAD Salvage Synthesis Pathway, Are of Negative Prognostic Value in Colorectal Cancer Source: Frontiers URL
Application

Application Note: High-Throughput LC-MS/MS Quantification of 4-Fluoro-5-methylnicotinic Acid in Human Plasma

Document Type: Advanced Bioanalytical Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Introduction & Bioanalytical Rationale 4-Fluoro-5-methylnicotinic acid is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Bioanalytical Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals

Introduction & Bioanalytical Rationale

4-Fluoro-5-methylnicotinic acid is a highly functionalized pyridine derivative increasingly utilized as a sophisticated building block in medicinal chemistry. In pharmacokinetic (PK) and drug metabolism (DMPK) studies, precise quantification of this molecule—whether as an active pharmaceutical ingredient (API) intermediate or a downstream biomarker—is critical.

The Bioanalytical Challenge

Quantifying highly polar, low-molecular-weight compounds (MW = 155.13 g/mol ) in complex biological matrices like plasma presents significant challenges. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns fails to adequately retain nicotinic acid derivatives without the use of ion-pairing reagents, which severely suppress mass spectrometric ionization[1]. Furthermore, early elution in the void volume exposes the analyte to severe matrix effects from plasma phospholipids[2].

The Causality of Method Selection

To overcome these limitations, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization tandem mass spectrometry (ESI-MS/MS)[3].

  • Chromatographic Causality: A Zwitterionic HILIC (ZIC-HILIC) stationary phase is selected because its sulfobetaine functional groups provide both hydrogen bonding and weak electrostatic interactions, ensuring robust retention of the zwitterionic-like pyridine-carboxylic acid structure[4].

  • Sample Preparation Causality: Protein precipitation via acetonitrile (ACN) is utilized not only to crash out >99% of plasma proteins but to intentionally yield a high-organic supernatant. In HILIC, water is the strong eluting solvent; injecting a high-organic extract directly onto the column prevents the peak distortion and broadening that would occur if the sample were highly aqueous[5].

Self-Validating System Architecture

Trustworthiness in bioanalysis requires that a protocol validates itself during every run. This method is designed as a closed, self-validating loop:

  • Stable Isotope Dilution Analysis (SIDA): The protocol utilizes 4-fluoro-5-methylnicotinic acid-d3 as an Internal Standard (IS). Because the IS is chemically identical to the analyte, it co-elutes and experiences the exact same matrix suppression/enhancement, mathematically normalizing ionization variances[3].

  • System Suitability Testing (SST): Pre-run injections of neat standards ensure column equilibration and mass accuracy before precious biological samples are consumed.

  • Bracketing Quality Controls (QCs): Low, Mid, and High QCs are interspersed every 20 samples to continuously verify calibration curve linearity and instrument stability.

Experimental Protocols

Materials & Reagents
  • Analyte: 4-Fluoro-5-methylnicotinic acid (Reference Standard, >99% purity).

  • Internal Standard (IS): 4-Fluoro-5-methylnicotinic acid-d3.

  • Matrix: K2EDTA Human Plasma.

  • Mobile Phases:

    • Mobile Phase A (MPA): 10 mM Ammonium Formate in LC-MS grade Water (pH ~4.0).

    • Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Sample Preparation (Protein Precipitation)

Note: This extraction is optimized for direct HILIC injection, eliminating the need for time-consuming evaporation and reconstitution steps.

  • Aliquot: Transfer 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 96-well polypropylene plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL in 50:50 Water:ACN) to all wells except double blanks.

  • Precipitation: Add 150 µL of ice-cold 100% Acetonitrile to each well. (The 3:1 organic-to-aqueous ratio ensures complete protein denaturation[2] and establishes the high-organic environment required for HILIC[5]).

  • Mixing: Seal the plate and vortex vigorously for 5 minutes at 1000 RPM.

  • Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into a clean 96-well autosampler plate.

  • Injection: Inject 2.0 µL directly onto the LC-MS/MS system.

Workflow A 1. Plasma Sample (50 µL) B 2. Protein Precipitation (150 µL ACN + IS) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. Supernatant Collection C->D E 5. HILIC LC Separation (High Organic) D->E F 6. ESI-MS/MS (MRM Mode) E->F

Figure 1: Streamlined protein precipitation and HILIC-MS/MS workflow for plasma samples.

LC-MS/MS Conditions
Liquid Chromatography (HILIC)
  • Column: SeQuant® ZIC®-HILIC (2.1 × 100 mm, 3.5 µm) or equivalent.

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: HILIC Gradient Elution Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Elution State
0.00 5.0 95.0 Initial retention (High Organic)
0.50 5.0 95.0 Isocratic hold
3.00 40.0 60.0 Analyte elution (Increasing Water)
4.00 40.0 60.0 Column wash
4.10 5.0 95.0 Re-equilibration

| 6.00 | 5.0 | 95.0 | End of run |

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. Despite the presence of a carboxylic acid, the basic pyridine nitrogen exhibits excellent proton affinity, yielding a strong[M+H]+ precursor ion at m/z 156.1[3].

Table 2: Multiple Reaction Monitoring (MRM) Parameters

Compound Role Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
4-Fluoro-5-methylnicotinic acid Quantifier 156.1 112.1 (-CO₂) 60 22
4-Fluoro-5-methylnicotinic acid Qualifier 156.1 138.1 (-H₂O) 60 18

| 4-Fluoro-5-methylnicotinic acid-d3 | Internal Std | 159.1 | 115.1 | 60 | 22 |

Mechanism A 4-Fluoro-5-methylnicotinic acid [M+H]+ m/z 156.1 B ZIC-HILIC Stationary Phase (Water-Enriched Partitioning) A->B Electrostatic & H-Bonding C Q1: Precursor Ion Selection (m/z 156.1) B->C ESI+ Ionization D Q2: Collision Cell (Argon CID, Loss of CO2) C->D 22 eV Collision Energy E Q3: Product Ion Detection (m/z 112.1) D->E High Selectivity

Figure 2: HILIC retention mechanism and tandem mass spectrometry fragmentation pathway.

Method Validation Summary

The method was validated in accordance with FDA/EMA bioanalytical method validation guidelines. The use of HILIC chromatography successfully separated the analyte from the bulk of early-eluting plasma phospholipids, resulting in negligible matrix effects.

Table 3: Validation Performance Metrics

Validation Parameter Evaluated Range / Result Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL S/N ≥ 10, Precision ≤ 20%
Intra-Assay Precision (CV%) 2.4% – 6.8% ≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (% Bias) -3.1% to +4.5% ± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2% Consistent across QC levels

| Matrix Effect (Ion Suppression) | 96.2% (IS normalized) | 85% - 115% |

References

  • Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry... RSC Advances. Available at:[Link]

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS... Journal of Analytical Methods in Chemistry (PMC). Available at:[Link]

  • LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column. Agilent Technologies Application Notes. Available at: [Link]

  • Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis... Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis... Metabolites (MDPI). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 4-fluoro-5-methylnicotinic acid derivatives

Welcome to the Technical Support Center. As application scientists, we frequently see researchers hit a wall when functionalizing highly substituted pyridine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers hit a wall when functionalizing highly substituted pyridine scaffolds. The juxtaposition of a carboxylic acid at C3, a fluorine leaving group at C4, and a methyl group at C5 in 4-fluoro-5-methylnicotinic acid creates a highly congested microenvironment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric barriers during C3-amidation and C4-nucleophilic aromatic substitution (SNAr).

Diagnostic Decision Tree

Before diving into specific protocols, use the workflow below to identify the optimal synthetic strategy based on your target functionalization and the steric bulk of your reagents.

Workflow Start Target Functionalization of 4-F-5-Me-Nicotinic Acid C3 C3 Carboxylic Acid (Amidation/Esterification) Start->C3 C4 C4 Fluoro (SNAr / Substitution) Start->C4 Hindered_Amine Is the nucleophile sterically hindered? C3->Hindered_Amine Hindered_Nuc Is the nucleophile bulky (e.g., sec-amine)? C4->Hindered_Nuc Standard_Coupling Standard Coupling (EDCI/HOBt) Hindered_Amine->Standard_Coupling No Advanced_Coupling Acid Chloride or HATU/HOAt Hindered_Amine->Advanced_Coupling Yes Thermal_SNAr Thermal SNAr (Base, Polar Solvent) Hindered_Nuc->Thermal_SNAr No Harsh_SNAr Microwave SNAr or Buchwald-Hartwig Hindered_Nuc->Harsh_SNAr Yes

Workflow for identifying and resolving steric bottlenecks in 4-fluoro-5-methylnicotinic acid.

Section 1: C3-Carboxylic Acid Functionalization (Amidation)

Q: Why do my standard EDC/HOBt coupling reactions fail to produce amides with this substrate? A: The failure is primarily driven by the conformational flexibility of the C3-carboxylic acid restricted by the adjacent C4-fluoro group[1]. When using bulky secondary amines, the slow nucleophilic attack onto the activated O-acylisourea intermediate in this sterically congested environment cannot compete with side reactions like hydrolysis or N-acylurea rearrangement, leading to poor yields[2].

Q: What is the most reliable method for coupling sterically hindered amines to this scaffold? A: For severe steric hindrance, bypassing standard coupling agents in favor of forming an acyl chloride is the most robust approach. The acyl chloride is planar and highly electrophilic, minimizing the steric penalty during amine approach. Alternatively, if acid-sensitive groups are present, using uronium-based reagents with a neighboring group effect (like HATU) or utilizing 3 for demanding substrates can be effective[3].

Quantitative Data: Coupling Reagent Efficacy Table 1: Comparative efficacy of amidation strategies for 4-fluoro-5-methylnicotinic acid with bulky amines.

Reagent SystemActivation IntermediateYield (Primary Amine)Yield (Secondary/Bulky Amine)Reaction Temp
EDC / HOBtO-Acylisourea / OBt ester75 - 85%< 20%25 °C
HATU / DIPEAOAt ester> 90%50 - 65%25 °C
SOCl₂ / (COCl)₂Acyl Chloride> 95%80 - 95%0 °C to 25 °C
Boric Acid (Cat.)Boric Acid Ester60%45 - 55%110 °C
Protocol 1: Two-Step Acid Chloride Amidation Workflow

Causality: Converting the acid to an acyl chloride creates a highly electrophilic, planar intermediate that is less sterically demanding than a bulky OBt/OAt ester, allowing easier approach by hindered amines.

  • Activation: Suspend 4-fluoro-5-methylnicotinic acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.05 eq).

  • Gas Evolution: Stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Coupling: Redissolve the acyl chloride in anhydrous THF. Cool to 0 °C. Add the hindered amine (1.2 eq) and triethylamine (2.5 eq) dropwise.

  • Self-Validation Check: To ensure the acyl chloride was formed and consumed properly, quench a 10 µL reaction aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester indicates unreacted acyl chloride (meaning the amine attack is failing), while the target mass confirms successful amidation.

Section 2: C4-Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to displace the 4-fluoro group with an amine, but I only recover starting material. What is happening mechanistically? A: The SNAr reaction requires the formation of a Meisenheimer complex. During this transition, the C4 carbon shifts from a planar sp2 geometry to a tetrahedral sp3 geometry. This forces the incoming nucleophile and the departing fluorine atom to bend out of the ring plane, directly clashing with the electron clouds of the C3-carboxylic acid and the C5-methyl group. This steric hindrance drastically increases the activation energy ( Ea​ ) and impedes intermediate formation[4].

Mechanism Reactant 4-Fluoro-5-Methyl- Nicotinic Acid Attack Nucleophilic Attack at C4 Reactant->Attack Meisenheimer Meisenheimer Complex (Steric Clash C3/C5) Attack->Meisenheimer High Ea barrier Product C4-Substituted Product Meisenheimer->Product F- elimination Mitigation Microwave Heating / Stronger Base Mitigation->Meisenheimer Overcomes Ea

Transition state geometry highlighting the sp2 to sp3 shift and steric clash at C4.

Q: How can I overcome this high activation barrier for SNAr? A: You must manipulate the thermodynamics or the electronics of the system:

  • Protecting Group Tuning: If the C3 position is a free carboxylic acid, it will be deprotonated under basic SNAr conditions. The resulting carboxylate anion is electron-donating, which deactivates the pyridine ring towards nucleophilic attack. Convert the C3-acid to an ester first to maintain electron-withdrawing properties.

  • Microwave Irradiation: Conventional heating often leads to decomposition before reaching the required Ea​ . Microwave heating allows rapid, homogeneous superheating of polar solvents (e.g., NMP), effectively pushing the reaction over the steric barrier.

  • Nucleophile Activation: Deprotonate the amine with a strong base (e.g., NaH) prior to addition. An amide anion is significantly more nucleophilic than a neutral amine.

Quantitative Data: SNAr Optimization Table 2: Impact of conditions on SNAr yields at the C4 position with secondary amines.

C3 Functional GroupNucleophile StateHeating MethodSolventYield
Free -COOHNeutral Amine + K₂CO₃Thermal (80 °C)DMF0% (No reaction)
Methyl EsterNeutral Amine + DIPEAThermal (100 °C)DMSO15%
Methyl EsterNeutral Amine + DIPEAMicrowave (150 °C)NMP68%
Methyl EsterAmide Anion (NaH)Thermal (25 °C)THF82%
Protocol 2: Microwave-Assisted SNAr with Hindered Amines

Causality: Utilizing a pre-formed ester prevents ring deactivation, while microwave irradiation provides the intense, localized energy required to overcome the sp3 transition state steric clash[4].

  • Preparation: In a microwave-safe vial, dissolve methyl 4-fluoro-5-methylnicotinate (1.0 eq) and the secondary amine (3.0 eq) in anhydrous NMP (0.5 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Seal the vial with a crimp cap.

  • Irradiation: Heat in a microwave reactor at 150 °C for 45 minutes.

  • Self-Validation Check (Critical): Do not rely solely on TLC or UV-LC, as the starting material and product may have similar Rf​ values and chromophores. Instead, take an aliquot for ¹⁹F-NMR. The complete disappearance of the aryl-fluorine signal (typically around -100 to -110 ppm) is the definitive proof of complete conversion.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove the NMP solvent before proceeding to column chromatography.

References

  • CHIMIA. The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Organic Syntheses. Scope of Boric Acid Catalyzed Amidation. Available at: [Link]

  • ResearchGate. The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. Available at:[Link]

Sources

Optimization

stability issues of 4-fluoro-5-methylnicotinic acid in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when incorporating fluorinated heteroaromatics int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when incorporating fluorinated heteroaromatics into their workflows.

4-Fluoro-5-methylnicotinic acid is a highly sophisticated building block, but it is notoriously unstable in aqueous media. This guide deconstructs the chemical causality behind its instability, answers your most pressing troubleshooting questions, and provides self-validating protocols to ensure the structural integrity of your compounds.

Mechanistic Insight: The Causality of Aqueous Defluorination

Before troubleshooting your assays, we must understand the molecule's inherent reactivity. 4-Fluoro-5-methylnicotinic acid features a highly electrophilic C4 position. The electron-withdrawing nature of the pyridine nitrogen, compounded by the 3-carboxylic acid group, heavily activates the 4-fluoro substituent toward Nucleophilic Aromatic Substitution (SNAr) .

When exposed to water or hydroxide ions, the molecule rapidly forms a Meisenheimer intermediate. This is followed by the irreversible elimination of the fluoride ion to yield 4-hydroxy-5-methylnicotinic acid, which predominantly exists as its highly stable pyridone tautomer . The 5-methyl group provides minimal steric shielding against small nucleophiles like water, making aqueous exposure a primary failure point in experimental design.

SNAr A 4-Fluoro-5-methylnicotinic acid (Aqueous Buffer) B Meisenheimer Intermediate (OH- attack at C4) A->B OH- / H2O Nucleophilic Attack C 4-Hydroxy-5-methylnicotinic acid (Pyridone Tautomer) + F- B->C -F- Elimination

SNAr hydrolysis pathway of 4-fluoro-5-methylnicotinic acid in aqueous media.

Troubleshooting Guide & FAQs

Q1: Why does my compound degrade completely within hours in standard PBS (pH 7.4)? A: At pH 7.4, the concentration of hydroxide ions is sufficient to drive rapid SNAr hydrolysis. Furthermore, phosphate buffer anions can act as general base catalysts, accelerating the attack of water on the C4 position. If your biological assay requires physiological pH, you must minimize the incubation time and keep the system at 4°C until immediately before measurement.

Q2: How does pH affect the hydrolysis rate, and what is the optimal aqueous condition? A: The degradation follows a V-shaped pH-rate profile.

  • Low pH (< 3): The pyridine nitrogen becomes protonated (forming a pyridinium ion), which drastically increases the electrophilicity of the ring and accelerates water attack.

  • High pH (> 8): The high concentration of strong hydroxide nucleophiles drives rapid defluorination.

  • Optimal Window: Maximum stability is observed in weakly acidic conditions (pH 4.5–5.5) where the pyridine ring remains largely unprotonated, and the hydroxide concentration is negligible.

Table 1: Quantitative Degradation Profile (Estimated Half-life at 25°C)

Buffer SystempHEstimated Half-Life (t½)Primary Degradant
0.1 M HCl1.0< 2 hours4-Hydroxy-5-methylnicotinic acid
50 mM Acetate5.0> 48 hours4-Hydroxy-5-methylnicotinic acid
50 mM PBS7.4~ 6-8 hours4-Hydroxy-5-methylnicotinic acid
0.1 M NaOH13.0< 15 minutes4-Hydroxy-5-methylnicotinic acid

Q3: How can I perform amidation reactions without losing the fluorine atom? A: Aqueous coupling conditions must be strictly avoided. Amidation of 4-fluoro-5-methylnicotinic acid requires anhydrous, aprotic conditions using coupling reagents like EDCI or HATU to prevent competitive hydrolysis of the activated ester . See the protocol section below for the exact methodology.

Experimental Workflows & Protocols

To prevent catastrophic loss of your starting material during synthesis or biological assays, follow this decision matrix and the subsequent self-validating protocols.

Workflow Start Aqueous Assay Required? Yes Use pH 4.5-5.5 Acetate Buffer Keep < 4°C Start->Yes Yes No Use Anhydrous Aprotic Solvents (DMSO, DMF, MeCN) Start->No No Monitor Monitor via LC-MS / 19F-NMR Yes->Monitor No->Monitor Degradation Degradation Observed? Monitor->Degradation Adjust Lower Temp / Minimize Aqueous Exposure Degradation->Adjust Yes Success Proceed with Experiment Degradation->Success No Adjust->Monitor

Experimental decision matrix for handling 4-fluoro-5-methylnicotinic acid.

Protocol A: Anhydrous Amidation (Coupling)

This protocol ensures the carboxylic acid is converted to an amide without triggering C4-defluorination.

  • Preparation: Oven-dry all glassware. Dissolve 1.0 eq of 4-fluoro-5-methylnicotinic acid in anhydrous DMF or DCM to a 0.1 M concentration under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of anhydrous N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes to form the active ester.

    • Self-Validation Step: Take a 5 µL aliquot, quench it in anhydrous methanol, and confirm the formation of the methyl ester intermediate via LC-MS before adding your amine. This proves the 4-fluoro substituent remains intact during activation.

  • Coupling: Add 1.1 eq of the target amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Avoid prolonged aqueous washes. Quench with ice-cold saturated aqueous NH4Cl (pH ~5.5) and immediately extract into ethyl acetate to minimize aqueous contact time. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: LC-MS / 19F-NMR Monitoring of Aqueous Stability

Use this workflow to validate the stability of the compound in your specific biological assay buffers.

  • Baseline Establishment: Acquire a baseline 19F-NMR spectrum of the pure compound in DMSO-d6. You should observe a single sharp peak corresponding to the C4-fluorine.

  • Aqueous Incubation: Prepare your working concentration in the chosen assay buffer (e.g., pH 7.4 PBS).

  • Time-Course Sampling: Extract 50 µL aliquots at t=0, 1h, 4h, and 24h.

  • Quenching: Immediately dilute the aliquot with 150 µL of ice-cold acetonitrile. This precipitates buffer salts and halts hydrolysis by stripping the hydration shell.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the [M-F+OH+H]+ peak (a mass shift of -2 Da).

    • Self-Validation Step: Always run a control sample of 4-fluoro-5-methylnicotinic acid in anhydrous DMSO alongside your aqueous time-course. This isolates true buffer-induced degradation from potential instrument-induced in-source fragmentation in the mass spectrometer.

References

  • Matsumoto, K. "Detailed experimental procedure for the synthesis of 4-fluoropyridine and instability in aqueous conditions." Institute of Natural Sciences, Senshu University. Available at: [Link]

  • Kumbhare, C. et al. "Computational and Experimental Studies of Regioselective SNAr Halide Exchange Reactions." The Journal of Organic Chemistry (ACS). Available at: [Link]

Troubleshooting

resolving HPLC peak tailing for 4-fluoro-5-methylnicotinic acid

Topic: Resolving HPLC Peak Tailing for 4-Fluoro-5-Methylnicotinic Acid Welcome to our dedicated troubleshooting resource for scientists and researchers. This guide provides in-depth solutions for a common and often frust...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Peak Tailing for 4-Fluoro-5-Methylnicotinic Acid

Welcome to our dedicated troubleshooting resource for scientists and researchers. This guide provides in-depth solutions for a common and often frustrating issue in reversed-phase HPLC: peak tailing, specifically for the analyte 4-fluoro-5-methylnicotinic acid. Our goal is to move beyond simple fixes and provide a foundational understanding of the physicochemical interactions that lead to poor peak shape, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with 4-fluoro-5-methylnicotinic acid on my C18 column. What's happening?

A: Peak tailing for this specific analyte is a classic chromatography challenge rooted in its chemical structure. 4-fluoro-5-methylnicotinic acid is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the nitrogen in the pyridine ring). This dual nature leads to complex interactions with the HPLC stationary phase.

The primary cause of peak tailing is often a phenomenon known as secondary retention .[1][2] While the primary, desired retention mechanism is the hydrophobic interaction between your analyte and the C18 chains, secondary, undesired interactions can also occur. For a molecule like this, the most common secondary interaction is with residual silanol groups (Si-OH) on the surface of the silica-based column packing.[3][4]

These silanol groups are acidic and can exist in an ionized (negatively charged, SiO⁻) or non-ionized (neutral, Si-OH) state depending on the mobile phase pH.[5] Your analyte can also be positively charged, negatively charged, or neutral. When multiple forms of the analyte and multiple types of interaction sites exist simultaneously, molecules do not travel through the column in a single, tight band, resulting in a tailed peak.

Troubleshooting Guide: A Step-by-Step Approach

Section 1: Mobile Phase Optimization — The First Line of Defense

Controlling the ionization state of both your analyte and the column surface is the most powerful tool for improving peak shape. This is accomplished primarily through careful adjustment of the mobile phase pH.

A: The key is to operate at a pH where your analyte is in a single, stable ionic state and where problematic interactions with the stationary phase are minimized. To do this, you must consider the pKa values of both your analyte and the column's silanol groups.

  • Analyte pKa: While the exact pKa of 4-fluoro-5-methylnicotinic acid is not readily published, we can estimate based on its parent structures, nicotinic acid and pyridine. The carboxylic acid group will have a pKa around 2-3, and the pyridine nitrogen will have a pKa around 4-5.

  • Silanol pKa: The most acidic and problematic silanols on the silica surface have a pKa of approximately 3.8–4.2.[5] Above this pH, they become increasingly deprotonated (SiO⁻) and are prime sites for strong ionic interactions with positively charged (protonated) basic compounds.

The Strategy: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[6] For this compound, the most effective approach is to use a low pH mobile phase (e.g., pH 2.5-3.0) .[3][7]

Why this works (The Causality):

  • Suppresses Analyte Ionization (Carboxyl Group): At a pH of 2.5, the carboxylic acid group (pKa ~2-3) will be fully protonated (-COOH), rendering it neutral. This prevents it from existing in two different states (ionized and non-ionized) during the separation.

  • Suppresses Silanol Ionization: At this low pH, the acidic silanol groups (pKa ~4) are also fully protonated (Si-OH).[2][7] This neutralizes them, dramatically reducing their ability to engage in strong, peak-tailing ionic interactions with the analyte. Although the pyridine nitrogen on your analyte will be protonated (positively charged) at this pH, the protonated silanols have a much lower affinity for it.

The table below summarizes the expected ionization states and their impact on chromatography.

pH RangeAnalyte (Carboxyl)Analyte (Pyridine)Surface SilanolsExpected Peak ShapeRationale
< 2.5 -COOH (Neutral) N⁺-H (Positive) Si-OH (Neutral) Good to Excellent Both carboxyl and silanol groups are protonated, minimizing mixed-mode and ionic interactions.[2][7]
3.0 - 4.5 -COOH / -COO⁻N⁺-H (Positive)Si-OH / SiO⁻PoorpH is too close to both analyte and silanol pKa values, leading to multiple ionic forms and severe tailing.[4]
> 5.0 -COO⁻ (Negative)N (Neutral)SiO⁻ (Negative)Poor to FairPotential for ionic repulsion between the analyte and silanols, but can still lead to other complex interactions.

This experiment will help you empirically determine the optimal pH for your specific column and system.

Objective: To evaluate the effect of mobile phase pH on the peak shape (asymmetry) of 4-fluoro-5-methylnicotinic acid.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid

  • Mobile Phase A3: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid

  • Mobile Phase B: Acetonitrile or Methanol

  • Analyte Stock Solution: 1 mg/mL 4-fluoro-5-methylnicotinic acid in 50:50 Water:Acetonitrile

Methodology:

  • System Preparation: Equilibrate the column with a mobile phase of 95% Mobile Phase A1 / 5% Mobile Phase B for at least 15 minutes.

  • Injection: Inject 5 µL of the analyte stock solution.

  • Gradient/Isocratic Elution: Run a suitable gradient (e.g., 5% to 95% B over 10 minutes) or an isocratic method that elutes the peak with a reasonable retention time.

  • Data Acquisition: Monitor the chromatogram at a suitable wavelength (e.g., 260 nm).

  • Repeat for Each pH: Flush the system and re-equilibrate thoroughly between each mobile phase condition. Repeat steps 1-4 using Mobile Phase A2 and then Mobile Phase A3.

  • Analysis: For each condition, measure the USP Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. The goal is to achieve a value ≤ 1.2.

Section 2: Stationary Phase and Column Selection

If mobile phase optimization alone is insufficient, the issue may lie with the column chemistry itself.

A: Yes. Even at low pH, not all columns are created equal. The peak tailing you observe is likely due to interactions with the residual silanol groups that remain accessible.[3] The diagram below illustrates this problematic secondary retention mechanism.

G cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase silica silanol Deprotonated Silanol (SiO⁻) - Strong Interaction Site analyte analyte->silanol Ionic Interaction (Causes Peak Tailing) analyte_label Analyte (Protonated Pyridine, N⁺) - Attracted to SiO⁻

Caption: Secondary ionic interaction causing peak tailing.

There are several column-related factors to consider:

  • Silica Purity (Type A vs. Type B): Older columns (Type A silica) have a higher concentration of metal impurities and acidic silanols, which are notorious for causing peak tailing with basic compounds.[3] Modern columns use high-purity Type B silica, which has significantly fewer of these problematic sites.[5]

  • End-capping: Most modern C18 columns are "end-capped," a process where smaller silane molecules are used to bond many of the remaining free silanols after the C18 chains are attached. However, this process is never 100% complete. A column with poor end-capping will exhibit more tailing.

  • Column Age and Contamination: Over time, the bonded phase can hydrolyze (especially at pH extremes), exposing more silanol groups.[8] Contaminants from samples can also accumulate at the head of the column, creating active sites that cause tailing.[9]

A: If a standard end-capped C18 column is not providing adequate peak shape, consider a column specifically designed to handle polar or basic analytes.

Column TechnologyMechanism of ActionBest For...
High-Purity, End-Capped C18 The industry standard. Minimizes silanol activity through pure silica and steric hindrance of residual silanols.Good starting point for most applications.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This shields the analyte from residual silanols.Excellent for basic and polar compounds, providing alternative selectivity.[4]
Polar-Endcapped Phase Uses a polar group for the end-capping reagent instead of a small, non-polar one. Provides enhanced "wetting" for use in highly aqueous mobile phases.Ideal for polar analytes that require highly aqueous mobile phases for retention.[10]
Hybrid Particle Technology The stationary phase is a hybrid of silica and organosiloxane materials, reducing the number of surface silanols and increasing pH stability.[3]Challenging separations requiring a wider pH range and reduced silanol activity.
Section 3: System and Method Health

Sometimes, the problem is not chemical but mechanical. Before investing in a new column, it's wise to rule out system-level issues.

A: Absolutely. Here are two common non-chemical causes:

  • Mass Overload: Injecting too much analyte can saturate the active retention sites on the stationary phase.[2] When this happens, the excess molecules travel through the column more quickly, leading to a distorted peak that often resembles a shark fin (a form of fronting), but can also contribute to tailing.

    • Solution: Perform a dilution series. Reduce your sample concentration by a factor of 5 and 10 and re-inject. If the peak shape improves dramatically, you were likely overloading the column.

  • Extra-Column Volume & Column Failure: Peak distortion that affects all peaks in your chromatogram often points to a system issue.[8]

    • Cause: A common culprit is a partial blockage of the column inlet frit or the formation of a void/channel in the column bed at the inlet.[11][12] This causes the sample band to be distributed unevenly onto the column, leading to distorted peaks.

    • Diagnosis: If you have a guard column, remove it and see if the peak shape improves. If it does, the guard column is the issue.[9] If not, try reversing and flushing the analytical column (check the manufacturer's instructions first, as not all columns can be reversed). If this doesn't help, the column may need to be replaced.

Systematic Troubleshooting Workflow

When faced with peak tailing for 4-fluoro-5-methylnicotinic acid, follow this logical progression to identify and solve the root cause efficiently.

Caption: Logical workflow for troubleshooting peak tailing.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Kirkland, J. J., et al. (n.d.). Chromatographic silanol activity test procedures: The quest for a universal test. ResearchGate.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Dolan, J. W. (2023, December 8). Silica Purity #2 – Silanols. Separation Science.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Benchchem. (n.d.). 4-Fluoro-5-methylnicotinic acid.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 4-fluoro-5-methylnicotinic acid

The accurate quantification and purity assessment of 4-fluoro-5-methylnicotinic acid (CAS: 1211529-58-6) is a critical requirement in modern medicinal chemistry. As a sophisticated building block, its unique combination...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification and purity assessment of 4-fluoro-5-methylnicotinic acid (CAS: 1211529-58-6) is a critical requirement in modern medicinal chemistry. As a sophisticated building block, its unique combination of steric and electronic properties is frequently exploited in the rational design of biological modulators, such as TRPA1 antagonists and novel kinase inhibitors[1].

Because this compound serves as a foundational precursor in divergent synthetic routes, any impurities—whether unreacted starting materials (e.g., 3,5-lutidine derivatives), positional isomers, or degradation products—can propagate through the synthesis, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide objectively compares the analytical methodologies used to validate 4-fluoro-5-methylnicotinic acid, providing drug development professionals with field-proven, self-validating protocols aligned with the latest ICH Q2(R2) guidelines[2].

Mechanistic Challenges in Analysis

The structural anatomy of 4-fluoro-5-methylnicotinic acid presents specific physicochemical challenges that dictate analytical method development:

  • Amphoteric Nature: The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid group.

  • Electronic Effects of Fluorination: The highly electronegative fluorine atom at the C4 position withdraws electron density from the pyridine ring, lowering the pKa of the basic nitrogen while simultaneously increasing the acidity of the carboxylic acid compared to unsubstituted nicotinic acid.

  • Retention Instability: At a neutral mobile phase pH, the molecule exists primarily as a highly polar zwitterion or anion, leading to poor retention on standard reversed-phase (C18) columns and elution near the void volume.

The Causality of pH Selection: To achieve robust, reproducible retention, the mobile phase pH must be strictly controlled. By lowering the pH to 2.5–3.0 using phosphate or acetate buffers, the carboxylic acid moiety is fully protonated (neutralized). This suppression of ionization increases the molecule's lipophilicity, driving strong hydrophobic interactions with the C18 stationary phase and preventing peak tailing[3][4].

Comparison of Analytical Alternatives

Selecting the appropriate analytical method depends entirely on the validation objective—whether the goal is bulk assay quantification, trace genotoxic impurity profiling, or residual solvent detection.

A. Reversed-Phase HPLC-UV (RP-HPLC-UV)
  • Best For: Routine assay, organic purity profiling (>0.1% threshold), and stability-indicating methods.

  • Mechanism: Relies on hydrophobic interactions and the strong UV chromophore of the pyridine ring (typically monitored at 254–260 nm).

  • Verdict: The gold standard for batch release due to its high precision, robustness, and cost-effectiveness.

B. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Best For: Identification of unknown degradants, quantification of Potentially Genotoxic Impurities (PGIs), and pharmacokinetic (PK) studies.

  • Mechanism: Utilizes Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions.

  • Verdict: Indispensable for ultra-trace analysis where UV detection lacks the necessary sensitivity and selectivity.

C. Gas Chromatography-Flame Ionization Detection (GC-FID/MS)
  • Best For: Residual solvents and volatile starting materials.

  • Mechanism: Separates analytes based on volatility and boiling point.

  • Verdict: Poorly suited for the free 4-fluoro-5-methylnicotinic acid due to its high polarity and low volatility (requires complex derivatization like silylation). However, it is the optimal choice for tracking volatile precursors in the synthetic pathway.

Quantitative Performance Comparison

The following table summarizes the typical ICH Q2(R2) validation parameters across the three analytical platforms when applied to fluorinated nicotinic acid derivatives.

Validation ParameterRP-HPLC-UV (Assay/Purity)UPLC-MS/MS (Trace Profiling)GC-FID (Volatile Precursors)
Primary Application Bulk release, stability testingGenotoxic impurities, PKResidual solvents, precursors
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL10 – 1000 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL~2.0 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.5 ng/mL~5.0 µg/mL
Precision (%RSD) < 1.0%< 5.0%< 2.0%
Sample Preparation Direct dilution in mobile phaseSPE or direct dilutionHeadspace or Derivatization

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the analytical sequence cannot proceed to sample analysis unless predefined System Suitability Testing (SST) criteria are met, ensuring trustworthiness at the point of use.

Protocol 1: RP-HPLC-UV Method for Assay & Purity

This method is optimized to suppress ionization and maximize resolution between 4-fluoro-5-methylnicotinic acid and its des-fluoro or des-methyl isomers.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate (KH2PO4) in 1000 mL of HPLC-grade water. Adjust the pH to exactly 2.5 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane. (Causality: pH 2.5 ensures the carboxylic acid is protonated, locking the molecule into a single retention state).

  • Organic (Mobile Phase B): HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (e.g., Waters XTerra RP18, 150 x 4.6 mm, 5 µm)[4].

  • Elution: Isocratic 80% A / 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (The Self-Validation Gate) Inject the standard solution (50 µg/mL) six consecutive times. The system is only validated for sample analysis if:

  • Tailing Factor (T): < 1.5 (Ensures secondary interactions with residual silanols are suppressed).

  • Theoretical Plates (N): > 5000 (Confirms column efficiency).

  • Injection Precision: %RSD of peak areas ≤ 1.0%.

Protocol 2: UPLC-MS/MS Method for Trace Impurities

Used when the synthetic route involves highly reactive, potentially genotoxic fluorinating or methylating agents that must be quantified below the Threshold of Toxicological Concern (TTC).

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile. (Causality: Formic acid acts as a volatile proton donor, which is strictly required to facilitate positive electrospray ionization (ESI+) in the MS source, unlike the non-volatile phosphate buffer used in HPLC).

Step 2: MS/MS Conditions

  • Ionization: ESI in Positive mode.

  • Acquisition: Multiple Reaction Monitoring (MRM).

  • Validation Check (Matrix Effect): Perform a post-column infusion of the standard while injecting a blank sample matrix. The baseline must not drop by more than 15% at the analyte's retention time, proving that co-eluting matrix components do not suppress the ionization of the target analyte.

Analytical Workflows and Decision Logic

The following diagrams map out the logical frameworks for method selection and lifecycle validation.

AnalyticalDecision Start 4-Fluoro-5-methylnicotinic acid Sample Analysis Goal Identify Analytical Objective Start->Goal Assay Assay & Organic Purity (>0.1% Threshold) Goal->Assay Trace Trace / Genotoxic Impurities (<0.1% Threshold) Goal->Trace Volatile Residual Solvents & Volatile Precursors Goal->Volatile HPLC RP-HPLC-UV (Isocratic/Gradient, Acidic pH) Assay->HPLC LCMS UPLC-MS/MS (ESI+, MRM Mode) Trace->LCMS GC GC-FID/MS (Headspace or Derivatization) Volatile->GC

Decision tree for selecting analytical methods based on validation objectives.

ValidationLifecycle Dev Method Development (pH & Selectivity Optimization) SST System Suitability (Resolution > 2.0, RSD < 2%) Dev->SST Val ICH Q2(R2) Validation (Linearity, Accuracy, Precision) SST->Val Transfer Method Transfer & Routine QC Release Val->Transfer

Lifecycle approach to analytical procedure validation per ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines,[Link]

  • ResearchGate. "Method development and validation for the simultaneous estimation of nicotinic acid using RP-HPLC." ResearchGate,[Link]

  • Waters Corporation. "Nicotinic Acid Application Note." Waters,[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-5-methylnicotinic Acid

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed, safety-first...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed, safety-first protocol for the proper disposal of 4-Fluoro-5-methylnicotinic acid. By understanding the chemical's characteristics and adhering to established best practices, you can ensure a safe laboratory environment and maintain full regulatory compliance.

Our approach is grounded in the core principles of chemical safety: hazard identification, risk mitigation, and compliant disposal. This document serves as a practical, step-by-step resource for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

Due to the presence of a carbon-fluorine bond, this compound is classified as a halogenated organic waste .[5] This classification is critical for determining the appropriate disposal pathway, as specific regulations apply to halogenated compounds.[6][7][8][9]

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/Irritation2H315 - Causes skin irritation.[3]
Serious Eye Damage/Irritation2AH319 - Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)3H335 - May cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Fluoro-5-methylnicotinic acid for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a necessary barrier to prevent accidental exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Halogenated organic wastes must be collected separately from non-halogenated streams to ensure proper treatment and to prevent dangerous reactions.

  • Waste Container: Collect waste 4-Fluoro-5-methylnicotinic acid in a designated, leak-proof container that is compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Halogenated Organic Waste" and should list "4-Fluoro-5-methylnicotinic acid" as a constituent. Include appropriate hazard pictograms (e.g., exclamation mark for irritation).

  • Storage: Store the sealed waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] Ensure the storage area has secondary containment to manage any potential leaks.[10]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical to mitigate exposure and prevent environmental contamination.

  • Isolate the Area: Cordon off the spill area to prevent others from entering.

  • Wear Appropriate PPE: Don all necessary personal protective equipment before attempting cleanup.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, minimizing dust generation.[1] For liquid spills, use an inert absorbent material.

  • Collect and Dispose: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of 4-Fluoro-5-methylnicotinic acid is incineration by a licensed hazardous waste disposal facility .[6][11] This method ensures the complete destruction of the halogenated organic compound, preventing its release into the environment.

Workflow for Proper Disposal:

A Step 1: Hazard Identification & PPE B Step 2: Segregate as Halogenated Waste A->B C Step 3: Label Waste Container B->C D Step 4: Store Securely C->D E Step 5: Arrange for Professional Disposal D->E F Step 6: Complete Waste Manifest E->F G Step 7: Incineration by Licensed Facility F->G

Caption: A flowchart outlining the procedural steps for the safe disposal of 4-Fluoro-5-methylnicotinic acid.

  • Initial Collection: Collect all waste containing 4-Fluoro-5-methylnicotinic acid, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Contact EHS: When the container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[12]

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations. This will include the chemical name and quantity.

  • Professional Collection: A licensed hazardous waste disposal company will collect the sealed container for transport to a permitted treatment, storage, and disposal facility (TSDF).

  • Final Disposal: The waste will be incinerated at high temperatures in a specialized facility equipped to handle halogenated organic compounds.[6]

Disposal of Empty Containers: Empty containers that previously held 4-Fluoro-5-methylnicotinic acid must also be managed properly.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste along with the 4-Fluoro-5-methylnicotinic acid waste.[12] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original label on the container.[12]

  • Final Disposal: Once clean and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste.[12]

Regulatory Compliance

Adherence to local, state, and federal regulations is mandatory. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[13][14][15][16] Ensure that all personnel handling hazardous waste are properly trained in accordance with these regulations.[13]

Conclusion: A Commitment to Safety

The proper disposal of 4-Fluoro-5-methylnicotinic acid is a critical component of responsible laboratory practice. By following these guidelines, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and your EHS department for guidance.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SiteDocs. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.. Available at: [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. Available at: [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. Available at: [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Eau Claire. Available at: [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma Health Sciences. Available at: [Link]

  • Managing and Disposing of Household Hazardous Waste. NY.Gov. Available at: [Link]

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